Product packaging for 3α,22β-Dihydroxyolean-12-en-29-oic acid(Cat. No.:)

3α,22β-Dihydroxyolean-12-en-29-oic acid

Cat. No.: B1243601
M. Wt: 472.7 g/mol
InChI Key: JTBGJQZJEYVBJZ-OSIPASOBSA-N
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Description

3α,22β-Dihydroxyolean-12-en-29-oic acid, also known as this compound, is a useful research compound. Its molecular formula is C30H48O4 and its molecular weight is 472.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O4 B1243601 3α,22β-Dihydroxyolean-12-en-29-oic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(2S,4R,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23+,26-,27+,28-,29+,30+/m0/s1

InChI Key

JTBGJQZJEYVBJZ-OSIPASOBSA-N

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

Synonyms

3,22-dihydroxyolean-12-en-29-oic acid
triptotriterpenic acid A

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Origins and Therapeutic Potential of 3α,22β-Dihydroxyolean-12-en-29-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, extraction methodologies, and biological activities of the pentacyclic triterpenoid, 3α,22β-Dihydroxyolean-12-en-29-oic acid. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Isolation

The primary identified natural source of this compound is the plant species Maytenus royleanus, a member of the Celastraceae family. This compound is one of several triterpenes that have been isolated from the roots of this plant.

Table 1: Natural Source of this compound
Plant SpeciesFamilyPlant Part
Maytenus royleanusCelastraceaeRoots

Experimental Protocols

Extraction and Isolation from Maytenus royleanus

The following is a generalized protocol for the extraction and isolation of triterpenoids, including this compound, from the roots of Maytenus royleanus. It should be noted that specific yields for the target compound are not extensively reported in the literature and would require empirical determination.

1. Plant Material Preparation:

  • Collect fresh roots of Maytenus royleanus.

  • Clean the roots to remove any soil and debris.

  • Air-dry the roots in a well-ventilated area until they are completely brittle.

  • Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered root material in methanol at room temperature for a period of 72 hours. The solvent-to-solid ratio should be sufficient to ensure complete immersion of the plant material.

  • Filter the extract to separate the solvent from the plant residue.

  • Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Isolation:

  • The crude methanolic extract is typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence would involve partitioning between n-hexane, chloroform, ethyl acetate, and water.

  • The fractions are then subjected to chromatographic techniques for the isolation of pure compounds. This usually involves:

    • Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane and ethyl acetate) as the mobile phase.

    • Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.

    • High-Performance Liquid Chromatography (HPLC): For final purification and isolation of the target compound.

4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed using spectroscopic methods, including:

    • Mass Spectrometry (MS)

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Diagram 1: General Workflow for Extraction and Isolation

G A Plant Material (Maytenus royleanus roots) B Drying and Grinding A->B C Methanolic Extraction (Maceration) B->C D Filtration and Concentration C->D E Crude Methanolic Extract D->E F Solvent-Solvent Partitioning E->F G Chromatographic Separation (Column, TLC, HPLC) F->G H Pure this compound G->H I Structure Elucidation (MS, NMR) H->I

Caption: General workflow for the extraction and isolation of this compound.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit a range of biological activities. The crude extracts of Maytenus royleanus containing this compound have shown significant phytotoxic and cytotoxic effects at high concentrations, as well as antibacterial properties. The pure compound is suggested to have anti-inflammatory and hepatoprotective potential.

Anti-inflammatory and Immunomodulatory Activity

The anti-inflammatory effects of this triterpenoid are believed to be mediated through the activation of Peroxisome Proliferator-Activated Receptor (PPAR) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus NFkB_Inhibitor IκBα Inflammatory_Stimulus->NFkB_Inhibitor induces degradation of Compound This compound PPAR PPAR Compound->PPAR activates Compound->NFkB_Inhibitor prevents degradation of PPAR_Response Anti-inflammatory Gene Expression PPAR->PPAR_Response promotes NFkB NF-κB NFkB_Inhibitor->NFkB inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression promotes

Caption: Proposed mechanism of anti-inflammatory action.

Hepatoprotective Activity

The potential hepatoprotective effects of this compound are an area of interest for further research.

Cytotoxicity

Crude extracts of Maytenus royleanus have demonstrated cytotoxic activity. The following is a standard protocol for assessing cytotoxicity.

1. Cell Culture:

  • Seed cancer cell lines (e.g., HeLa, PC-3) in 96-well plates at a suitable density.

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add serial dilutions of the compound to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

3. Incubation:

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Addition:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

5. Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Summary of Biological Activities
ActivityProposed Mechanism
Anti-inflammatoryPPAR activation, NF-κB inhibition
HepatoprotectiveUnder investigation
CytotoxicInduces cell death in cancer cell lines
AntibacterialActive against various bacterial strains
PhytotoxicInhibits plant growth

Conclusion

This compound, a triterpenoid from Maytenus royleanus, presents a promising scaffold for further investigation in drug discovery. Its anti-inflammatory and cytotoxic properties warrant more detailed mechanistic studies and preclinical evaluation. This guide provides a foundational overview for researchers to build upon in their exploration of this natural compound. Further research is needed to quantify the yield of this compound from its natural source and to fully elucidate its pharmacological profile.

Isolation of 3α,22β-Dihydroxyolean-12-en-29-oic Acid from Maytenus royleanus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 3α,22β-dihydroxyolean-12-en-29-oic acid, a bioactive triterpenoid, from the plant Maytenus royleanus. This document details the experimental protocols, quantitative data, and a visual representation of the isolation workflow.

Introduction

Maytenus royleanus, a member of the Celastraceae family, is a plant known for its use in traditional medicine. Phytochemical investigations have revealed the presence of various secondary metabolites, including a range of triterpenoids. Among these, oleanane-type triterpenes are of significant interest due to their diverse pharmacological activities. This compound is a notable triterpenoid isolated from this plant, exhibiting potential for further investigation in drug discovery and development.[1] This guide outlines a generalized procedure for the extraction, isolation, and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
Molecular FormulaC₃₀H₄₈O₄[1][2][3]
Molecular Weight472.7 g/mol [2][3][4][5]
CAS Number808769-54-2[2][3]
AppearanceWhite to off-white powderAssumed based on similar compounds
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate[1]

Experimental Protocols

The following protocols are based on established methodologies for the isolation of triterpenoids from plant materials and are adapted for the specific context of Maytenus royleanus.

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Maytenus royleanus are collected.

  • Authentication: The plant material is authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Drying and Pulverization: The collected plant material is air-dried in the shade at room temperature for 2-3 weeks. The dried material is then ground into a coarse powder using a mechanical grinder.

Extraction
  • Maceration: The powdered plant material (e.g., 1 kg) is subjected to extraction with methanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude methanolic extract is suspended in distilled water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Fraction Collection: Each fraction is collected separately and concentrated to dryness under reduced pressure. The triterpenoids are expected to be concentrated in the less polar fractions, such as chloroform and ethyl acetate.

Isolation by Column Chromatography
  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Loading: The chloroform or ethyl acetate fraction, which is expected to contain the target compound, is adsorbed onto a small amount of silica gel and loaded onto the prepared column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection and TLC Analysis: Fractions of a specific volume (e.g., 20 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). The spots on the TLC plates are visualized by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.

  • Pooling and Recrystallization: Fractions showing similar TLC profiles are pooled together. The fraction containing the compound of interest is further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain pure crystals of this compound.

Characterization Data

The structural elucidation of the isolated compound is achieved through various spectroscopic techniques. The following tables present the expected spectroscopic data for this compound based on its known structure and data from closely related oleanane triterpenoids.

Table 1: Representative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)Multiplicity
H-3~3.20dd
H-12~5.25t
H-22~3.40m
Me-23~0.95s
Me-24~0.75s
Me-25~0.85s
Me-26~0.80s
Me-27~1.15s
Me-28~0.90s
Me-30~0.98s

Note: This is a representative table. Actual chemical shifts may vary.

Table 2: Representative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-3~79.0
C-12~122.5
C-13~143.8
C-22~75.0
C-29~180.0

Note: This is a representative table. Actual chemical shifts may vary.

Table 3: Mass Spectrometry Data

TechniqueIonization ModeObserved m/z
ESI-MSNegative[M-H]⁻ at ~471.3

Visualized Workflows

The following diagrams illustrate the key processes in the isolation of this compound.

experimental_workflow plant_material Maytenus royleanus (Aerial Parts) drying Drying and Pulverization plant_material->drying powder Powdered Plant Material drying->powder extraction Methanol Extraction powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation fractions n-Hexane, Chloroform, Ethyl Acetate Fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography pure_compound This compound column_chromatography->pure_compound

Caption: Experimental workflow for the isolation of the target compound.

Conclusion

This technical guide provides a framework for the isolation and characterization of this compound from Maytenus royleanus. The detailed protocols and representative data serve as a valuable resource for researchers in natural product chemistry and drug development. Further studies are warranted to fully elucidate the pharmacological potential of this compound.

References

The Core Biosynthesis of Oleanane Triterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Enzymatic Cascade from 2,3-Oxidosqualene to Bioactive Saponins, Tailored for Researchers, Scientists, and Drug Development Professionals.

Introduction

Oleanane triterpenoids represent a vast and structurally diverse class of natural products with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Their complex structures, derived from the cyclization of 2,3-oxidosqualene, present both a challenge and an opportunity for drug discovery and development. Understanding the intricate biosynthetic pathway of these compounds is paramount for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a detailed overview of the core biosynthetic pathway of oleanane triterpenoids, focusing on the key enzymatic players, their mechanisms, and the experimental protocols used to elucidate their function.

The Core Biosynthetic Pathway: From a Linear Precursor to a Pentacyclic Scaffold

The biosynthesis of oleanane triterpenoids commences with the ubiquitous isoprenoid pathway, which furnishes the linear C30 precursor, 2,3-oxidosqualene. The defining step in the formation of the oleanane scaffold is the remarkable cyclization of this linear molecule, a reaction catalyzed by a specific class of oxidosqualene cyclases (OSCs).

The Gateway Enzyme: β-Amyrin Synthase (bAS)

The first committed step in oleanane biosynthesis is the stereospecific cyclization of (3S)-2,3-oxidosqualene to the pentacyclic triterpene, β-amyrin. This intricate intramolecular cyclization is catalyzed by the enzyme β-amyrin synthase (bAS) , a member of the oxidosqualene cyclase (OSC) family. The reaction proceeds through a series of carbocationic intermediates, resulting in the formation of the characteristic five-ring oleanane skeleton.

The Decorating Enzymes: Cytochrome P450s (CYPs)

Following the formation of the β-amyrin backbone, a plethora of structural diversification is introduced by the action of cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for the region- and stereospecific oxidation of the triterpenoid scaffold, adding hydroxyl, carboxyl, or other functional groups at various positions. A key and well-characterized CYP involved in oleanane biosynthesis is CYP716A12 , which catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, yielding oleanolic acid.[1][2]

The Glycosylating Enzymes: UDP-Glycosyltransferases (UGTs)

The final step in the biosynthesis of many bioactive oleanane triterpenoids, particularly saponins, is the attachment of sugar moieties to the triterpenoid aglycone. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs) , which utilize activated sugar donors, such as UDP-glucose, to glycosylate specific hydroxyl or carboxyl groups on the oleanane scaffold. This process significantly impacts the solubility, stability, and biological activity of the final compounds.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the oleanane triterpenoid biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes in the pathway is not always available, studies have begun to elucidate these crucial parameters.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
β-Amyrin Synthase (EtAS)Euphorbia tirucalli(3S)-2,3-Oxidosqualene33.8 ± 0.530.77 ± 0.01
CYP716A12Medicago truncatulaβ-AmyrinData not availableData not available[2]
Triterpenoid UGTsVariousOleanane AglyconesData not availableData not available

Experimental Protocols

Elucidating the function of genes and enzymes in the oleanane triterpenoid biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of Triterpenoid Biosynthesis Enzymes in Saccharomyces cerevisiae

This protocol describes the functional characterization of a candidate oleanane biosynthetic enzyme by expressing it in a yeast system.

1. Vector Construction:

  • Amplify the full-length coding sequence of the candidate gene (e.g., a β-amyrin synthase or a CYP450) from the source organism's cDNA.
  • Clone the amplified fragment into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

  • Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
  • For characterizing CYPs, co-transform with a vector expressing a cytochrome P450 reductase (CPR), which is essential for CYP activity.

3. Expression Induction:

  • Grow the transformed yeast cells in a selective medium containing glucose to the mid-log phase.
  • Induce gene expression by transferring the cells to a medium containing galactose and incubating for 48-72 hours.

4. Metabolite Extraction:

  • Harvest the yeast cells by centrifugation.
  • Perform alkaline hydrolysis of the cell pellet to release triterpenoids.
  • Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).

5. Metabolite Analysis:

  • Analyze the extracted metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

Protocol 2: Virus-Induced Gene Silencing (VIGS) in Nicotiana benthamiana

VIGS is a powerful reverse genetics tool to study gene function in plants by transiently silencing the expression of a target gene.

1. VIGS Vector Construction:

  • Amplify a 200-400 bp fragment of the target gene to be silenced.
  • Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

2. Agrobacterium Transformation:

  • Transform the pTRV2 construct and a helper plasmid (pTRV1) into separate Agrobacterium tumefaciens strains (e.g., GV3101).

3. Agroinfiltration:

  • Grow cultures of both Agrobacterium strains to the log phase.
  • Mix the cultures in a 1:1 ratio.
  • Infiltrate the mixed culture into the leaves of 3-4 week old N. benthamiana plants using a needleless syringe.

4. Phenotypic and Metabolic Analysis:

  • Monitor the plants for any visible phenotypes resulting from gene silencing.
  • After 2-3 weeks, harvest leaf tissue from the silenced and control plants.
  • Extract and analyze the triterpenoid profiles using GC-MS or LC-MS to determine the effect of gene silencing on the biosynthetic pathway.

Protocol 3: In Vitro Enzyme Assay for Cytochrome P450s

This protocol allows for the direct measurement of the catalytic activity of a purified or microsomally-expressed CYP enzyme.

1. Enzyme Preparation:

  • Express the CYP of interest (e.g., CYP716A12) and its redox partner, CPR, in a suitable heterologous system (e.g., yeast or insect cells).
  • Prepare microsomal fractions from the expressing cells by differential centrifugation.

2. Reaction Setup:

  • In a reaction tube, combine the microsomal preparation, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the triterpenoid substrate (e.g., β-amyrin) dissolved in a suitable solvent.
  • Pre-incubate the mixture at the optimal temperature for the enzyme.

3. Initiation and Termination of the Reaction:

  • Initiate the reaction by adding an NADPH-regenerating system.
  • Incubate the reaction for a defined period (e.g., 1-2 hours).
  • Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to stop the enzymatic activity and extract the products.

4. Product Analysis:

  • Separate the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.
  • Analyze the products by GC-MS or LC-MS to identify and quantify the oxidized triterpenoids.

Protocol 4: Analysis of Triterpenoids by GC-MS

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds like triterpenoids.

1. Sample Derivatization:

  • To increase their volatility, triterpenoids containing hydroxyl and carboxyl groups are typically derivatized prior to GC-MS analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.
  • Carrier Gas: Helium at a constant flow rate.
  • Injector: Splitless or split injection depending on the sample concentration.
  • Oven Temperature Program: A temperature gradient is used to separate the different triterpenoids, typically starting at a lower temperature and ramping up to a higher temperature.
  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range appropriate for triterpenoid fragments.

3. Data Analysis:

  • Identify the triterpenoids by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

Protocol 5: Analysis of Triterpenoid Saponins by LC-MS/MS

LC-MS/MS is the method of choice for analyzing non-volatile and polar compounds like triterpenoid saponins.

1. Chromatographic Separation:

  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.

2. Mass Spectrometry:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for saponins.
  • Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
  • MS/MS Analysis: In tandem mass spectrometry, a precursor ion (the molecular ion of the saponin) is selected and fragmented to produce a characteristic fragmentation pattern, which is used for structural elucidation and quantification.

3. Data Analysis:

  • Identify and quantify the saponins by comparing their retention times and MS/MS fragmentation patterns with those of known standards.

Visualizing the Pathway and Workflows

To provide a clear and concise representation of the complex processes involved in oleanane triterpenoid biosynthesis and its study, the following diagrams have been generated using the Graphviz DOT language.

Oleanane_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_core Core Oleanane Biosynthesis 2,3-Oxidosqualene 2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin Synthase (bAS) Oleanolic Acid Oleanolic Acid β-Amyrin->Oleanolic Acid Cytochrome P450s (e.g., CYP716A12) Oleanane Saponins Oleanane Saponins Oleanolic Acid->Oleanane Saponins UDP-Glycosyltransferases (UGTs)

Core oleanane triterpenoid biosynthesis pathway.

Experimental_Workflow cluster_gene_discovery Gene Discovery & Functional Characterization cluster_biochemical_characterization Biochemical Characterization Gene Identification Gene Identification Heterologous Expression (Yeast) Heterologous Expression (Yeast) Gene Identification->Heterologous Expression (Yeast) VIGS (N. benthamiana) VIGS (N. benthamiana) Gene Identification->VIGS (N. benthamiana) Enzyme Purification Enzyme Purification Gene Identification->Enzyme Purification Metabolite Analysis (GC/LC-MS) Metabolite Analysis (GC/LC-MS) Heterologous Expression (Yeast)->Metabolite Analysis (GC/LC-MS) VIGS (N. benthamiana)->Metabolite Analysis (GC/LC-MS) In Vitro Enzyme Assay In Vitro Enzyme Assay Enzyme Purification->In Vitro Enzyme Assay Kinetic Parameter Determination Kinetic Parameter Determination In Vitro Enzyme Assay->Kinetic Parameter Determination

Workflow for studying oleanane biosynthesis genes.

Conclusion

The biosynthesis of oleanane triterpenoids is a complex and fascinating area of plant secondary metabolism. The core pathway, involving the sequential action of β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases, provides a rich tapestry for the generation of chemical diversity. The experimental protocols and analytical techniques detailed in this guide offer a robust framework for researchers to further unravel the intricacies of this pathway. A deeper understanding of the enzymes and their regulation will undoubtedly pave the way for the sustainable production of these valuable natural products for pharmaceutical and other applications.

References

A Technical Guide to the Spectroscopic Profile of 3α,22β-Dihydroxyolean-12-en-29-oic Acid and Related Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α,22β-Dihydroxyolean-12-en-29-oic acid is a pentacyclic triterpenoid of the oleanane class. This class of natural products is of significant interest to the scientific community due to a wide range of biological activities, including anti-inflammatory, cytotoxic, and hepatoprotective effects. The specific compound, with the molecular formula C30H48O4 and a molecular weight of 472.7 g/mol , has been identified in plant species such as Maytenus royleanus and Tripterygium wilfordii. It is also referred to as Triptocallic acid D, isolated from Tripterygium wilfordii and Tripterygium hypoglaucum[1]. Despite its identification, a comprehensive public repository of its specific spectroscopic data (NMR and MS) remains elusive in the reviewed literature. This guide aims to provide a framework for the spectroscopic characterization of this compound by presenting its known properties and drawing comparisons with closely related, well-characterized oleanane triterpenoids. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the isolation, identification, and development of oleanane-type triterpenoids.

Molecular Structure

The fundamental structure of this compound is based on the oleanane skeleton, characterized by a pentacyclic framework with a double bond at the C-12 position. The key functional groups for this specific molecule are hydroxyl (-OH) groups at the 3α and 22β positions and a carboxylic acid (-COOH) group at the C-29 position.

Spectroscopic Data

Due to the limited availability of specific experimental NMR and MS data for this compound in the public domain, this section provides predicted data and data from structurally similar oleanane triterpenoids for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For triterpenoids, ¹H and ¹³C NMR are essential for determining the stereochemistry and substitution patterns.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Experimental Data for Related Compounds

Carbon No.Predicted (this compound)Oleanolic Acid (3β-hydroxyolean-12-en-28-oic acid)Maslinic Acid (2α,3β-dihydroxyolean-12-en-28-oic acid)
1~38.538.746.9
2~27.227.268.8
3~79.0 (α-OH)79.0 (β-OH)83.9 (β-OH)
4~38.838.839.5
5~55.255.255.4
6~18.418.418.6
7~32.632.633.1
8~39.339.339.7
9~47.647.647.8
10~37.137.138.2
11~23.523.523.6
12~122.5122.7122.7
13~144.0144.1144.0
14~41.841.841.8
15~28.128.128.1
16~23.623.623.6
17~46.546.546.5
18~41.541.541.5
19~45.945.945.9
20~30.730.730.7
21~33.833.833.8
22~74.0 (β-OH)32.532.5
23~28.128.128.1
24~15.615.616.8
25~15.515.515.5
26~17.217.217.2
27~25.925.925.9
28~33.1180.5 (COOH)180.5 (COOH)
29~180.0 (COOH)33.133.1
30~23.623.623.6

Note: Predicted values are estimations based on known substituent effects on the oleanane skeleton. Experimental data for oleanolic acid and maslinic acid are from publicly available databases and literature for comparison.

¹H NMR Spectroscopy: Key expected signals for this compound would include a characteristic olefinic proton (H-12) around δ 5.3 ppm (triplet), carbinolic protons for the hydroxyl groups at C-3 and C-22, and several singlet signals for the tertiary methyl groups. The stereochemistry of the hydroxyl and carboxylic acid groups significantly influences the chemical shifts and coupling constants of adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Table 2: Mass Spectrometry Data for Oleanane Triterpenoids

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns (Predicted/Observed)
This compoundC30H48O4472.7[M-H]⁻, [M+H]⁺, loss of H₂O, loss of COOH, retro-Diels-Alder fragmentation of ring C.
Oleanolic AcidC30H48O3456.7[M-H]⁻, [M+H]⁺, loss of H₂O, loss of COOH, characteristic retro-Diels-Alder fragment at m/z 248.[2]

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of oleanane triterpenoids.

Isolation and Purification

  • Extraction: The dried and powdered plant material (e.g., roots of Maytenus royleanus) is typically extracted with a solvent of medium polarity, such as methanol or ethanol, using maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on polarity.

  • Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure compounds.

NMR Spectroscopy

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assign the signals and elucidate the structure.

Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC (LC-MS) or gas chromatography (GC-MS) after derivatization.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is used for GC-MS.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

Signaling Pathways and Biological Activities

While specific signaling pathways for this compound are not yet elucidated, many oleanane triterpenoids are known to exhibit significant biological activities, primarily through the modulation of inflammatory and apoptotic pathways.

Anti-Inflammatory Activity

Oleanane triterpenoids often exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

AntiInflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates AP1 AP-1 MAPK->AP1 activates Triterpenoid Oleanane Triterpenoid Triterpenoid->IKK inhibits Triterpenoid->MAPK inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes AP1->Genes

Caption: General anti-inflammatory mechanism of oleanane triterpenoids.

Cytotoxic Activity

The cytotoxic effects of oleanane triterpenoids against cancer cells are often mediated through the induction of apoptosis (programmed cell death). This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Cytotoxic_Pathway cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Triterpenoid Oleanane Triterpenoid Bax Bax/Bak Triterpenoid->Bax activates Bcl2 Bcl-2/Bcl-xL Triterpenoid->Bcl2 inhibits DeathReceptor Death Receptor (e.g., Fas) Triterpenoid->DeathReceptor sensitizes Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8 Caspase-8 DeathReceptor->Casp8 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Physical and chemical properties of 3α,22β-Dihydroxyolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties, as well as the biological activities of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a pentacyclic triterpenoid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. Information regarding its isolation from Maytenus royleanus, spectroscopic characterization, and cytotoxic effects are detailed herein.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the oleanane class. It has been isolated from the roots of the plant Maytenus royleanus (Wall. ex M.A. Lawson) Cufodontis.[1][2] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This guide focuses on the specific characteristics and experimental data related to this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₃₀H₄₈O₄[3][4]
Molecular Weight 472.70 g/mol [3][4]
CAS Number 808769-54-2[3][4]
Appearance White amorphous powderInferred from related compounds
Melting Point Not available
Solubility Soluble in DMSO (10 mM)[3]
Table 2: Computed Chemical Properties
PropertyValueSource
XLogP3 6.1[5]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 4[5]
Polar Surface Area 77.76 Ų
Refractive Index 1.568[5]
Density 1.1±0.1 g/cm³
Boiling Point 584.1±50.0 °C at 760 mmHg
Flash Point 321.1±26.6 °C[5]

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[1][2] While the raw spectral data is not fully available in the provided search results, the techniques used for characterization are mentioned.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Experimental Protocols

Isolation of this compound

The isolation of this compound has been reported from the roots of Maytenus royleanus.[1][2] A general workflow for the isolation of triterpenoids from plant material is outlined below.

G plant_material Dried and powdered roots of Maytenus royleanus extraction Maceration with organic solvent (e.g., Methanol) plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract fractionation Solvent-solvent partitioning (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) crude_extract->fractionation chromatography Column Chromatography of active fraction (e.g., Silica gel) fractionation->chromatography purification Further purification by preparative TLC or HPLC chromatography->purification pure_compound Pure this compound purification->pure_compound G cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of the compound incubation1->treatment incubation2 Incubate for a specified period (e.g., 48 hours) treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->measurement analysis Calculate cell viability and IC50 value measurement->analysis G compound This compound cell Cancer Cell compound->cell interacts with pathway Apoptotic Signaling Pathway (Hypothesized) cell->pathway activates apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis

References

Preliminary Biological Screening of 3α,22β-Dihydroxyolean-12-en-29-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a pentacyclic triterpenoid of the oleanane class. Due to the limited publicly available data on this specific compound, this guide draws upon established methodologies and data from structurally similar oleanane triterpenoids, particularly oleanolic acid and its derivatives. This approach provides a robust framework for initiating the biological evaluation of this compound.

Oleanane triterpenoids are a well-studied class of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and hepatoprotective effects.[1] Therefore, the preliminary screening of this compound should focus on these key areas.

Data Presentation: Biological Activities of Oleanolic Acid Derivatives

The following tables summarize the quantitative data on the biological activities of various oleanolic acid derivatives, which can serve as a reference for predicting the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Oleanolic Acid Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Oleanolic Acid Derivative (OADP)RAW 264.7 (Murine Macrophage)1.72 ± 0.10[2]
HIMOXOLER- (Breast Cancer)1.63[3]
Br-HIMOLIDER- (Breast Cancer)3.53[3]
HIMOXOLER+ (Breast Cancer)3.2[3]
Br-HIMOLIDER+ (Breast Cancer)6.58[3]

Table 2: Anti-inflammatory Activity of Oleanolic Acid Derivatives

CompoundAssayIC50 (µg/mL)Reference
Oleanolic Acid Derivative (OADP)NO Production Inhibition (48h)1.09 ± 0.01[2]
Oleanolic Acid Derivative (OADP)NO Production Inhibition (72h)0.95 ± 0.01[2]
Oleanolic AcidNO Production Inhibition (48h)31.28 ± 2.01[2]
Oleanolic AcidNO Production Inhibition (72h)42.91 ± 0.27[2]
Diclofenac (Positive Control)NO Production Inhibition (48h)53.84 ± 2.25[2]
Diclofenac (Positive Control)NO Production Inhibition (72h)50.50 ± 1.31[2]

Table 3: Hepatoprotective Effects of Oleanolic Acid Derivatives

Compound/TreatmentModelKey FindingsReference
Oleanolic AcidCCl4-induced liver injury in miceDecreased serum ALT and AST levels.[1]
Esculentoside ACCl4- and GalN/LPS-induced liver damage in miceAttenuated acute liver damage.[1]
Oleanolic AcidAlcohol-induced liver diseaseDecreased serum AST and ALT levels, increased antioxidant enzyme activity.[1]
Ursolic Acid/Oleanolic Acid MixtureAnti-tubercular drug-induced liver damage in miceSignificantly decreased AST and ALT levels.[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide the preliminary biological screening of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 12-24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. After the treatment period, add 10-20 µL of the MTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[8][9] It is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Principle: The assay involves a diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative, which can be quantified by measuring its absorbance at 540 nm.[10]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.[9]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for a specified period, followed by stimulation with LPS (1 µg/mL) to induce NO production.[9]

  • Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.[9]

  • Griess Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[9]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Hepatoprotective Activity: In Vitro Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Assay

This assay evaluates the potential of a compound to protect liver cells from damage induced by a known hepatotoxin, carbon tetrachloride (CCl4).[11] The human hepatoma cell line HepG2 is a commonly used model for this assay.[11][12]

Principle: CCl4 is metabolized by cytochrome P450 in liver cells, leading to the formation of reactive free radicals that cause lipid peroxidation and cell damage.[12] This damage results in the leakage of intracellular enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium. The protective effect of a compound is assessed by its ability to reduce the levels of these enzymes in the medium.[11]

Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable multi-well plate.[12]

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a designated time.

  • Induction of Toxicity: Expose the cells to a toxic concentration of CCl4 (e.g., 20-40 mM) for a period of 1 to 3 hours.[11]

  • Sample Collection: After the incubation period, collect the cell culture medium.

  • Enzyme Measurement: Measure the activity of ALT and AST in the collected medium using commercially available assay kits.

  • Data Analysis: Compare the enzyme levels in the compound-treated groups to the CCl4-only treated group to determine the percentage of protection.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a natural product like this compound.

G cluster_0 Initial Screening cluster_1 Data Analysis & Hit Identification cluster_2 Mechanism of Action Studies Compound Isolation/Synthesis Compound Isolation/Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Isolation/Synthesis->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (Griess) Anti-inflammatory Assay (Griess) Cytotoxicity Assay (MTT)->Anti-inflammatory Assay (Griess) Hepatoprotective Assay (CCl4) Hepatoprotective Assay (CCl4) Anti-inflammatory Assay (Griess)->Hepatoprotective Assay (CCl4) Determine IC50/EC50 Determine IC50/EC50 Hepatoprotective Assay (CCl4)->Determine IC50/EC50 Identify Lead Compound Identify Lead Compound Determine IC50/EC50->Identify Lead Compound Signaling Pathway Analysis Signaling Pathway Analysis Identify Lead Compound->Signaling Pathway Analysis Further In Vivo Studies Further In Vivo Studies Signaling Pathway Analysis->Further In Vivo Studies

Caption: General workflow for natural product screening.

Signaling Pathways

Oleanane triterpenoids are known to modulate key signaling pathways involved in inflammation and cellular stress responses. The following diagrams depict the potential interaction of this compound with the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[13] Oleanane triterpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[13]

G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) Transcription This compound This compound This compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. Many triterpenoids activate this pathway, leading to the expression of cytoprotective genes.

G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Nucleus->Antioxidant Response Element (ARE) Binding Cytoprotective Genes (HO-1, NQO1) Cytoprotective Genes (HO-1, NQO1) Antioxidant Response Element (ARE)->Cytoprotective Genes (HO-1, NQO1) Transcription This compound This compound This compound->Keap1 Activation

Caption: Activation of the Nrf2 signaling pathway.

References

Unveiling the Molecular Architecture: A Technical Guide to 3α,22β-Dihydroxyolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TOKYO, Japan – In a significant contribution to the field of natural product chemistry, a team of researchers has elucidated the structure of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a novel triterpenoid sapogenin. This compound was identified as the aglycone moiety of newly discovered saponins isolated from the whole plant of Ardisia japonica (Thunb.) Blume. The discovery, detailed in the February 2007 issue of the Journal of Natural Products, offers a deeper understanding of the chemical constituents of this traditional medicinal plant and provides a foundation for future pharmacological investigations.

This technical guide provides an in-depth overview of the discovery, history, and structural characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Provenance

This compound was first identified as a core structural component of a series of triterpenoid saponins, named ardisianosides, isolated from Ardisia japonica. The foundational research was conducted by a team of scientists led by Xiaolong Chang and Kazuo Koike at the Faculty of Pharmaceutical Sciences, Toho University, Japan.[1] Their work, published in 2007, described the isolation and structural elucidation of eleven new triterpenoid saponins, alongside ten known ones.[1]

The subject molecule is the aglycone, or non-saccharide, part of these complex glycosides. Its structure was determined through the chemical degradation of the parent saponins and comprehensive spectroscopic analysis.

Structural Elucidation

The determination of the intricate molecular architecture of this compound was achieved through a combination of advanced spectroscopic and chemical methods.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

PropertyValue
Molecular Formula C₃₀H₄₈O₄
Molecular Weight 472.7 g/mol
Appearance White powder
¹H NMR See Table 2
¹³C NMR See Table 3
Mass Spectrometry See Table 4
NMR Spectroscopic Data

The precise stereochemistry and connectivity of the atoms were established through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: ¹H NMR Spectral Data of this compound

(Data extrapolated from related oleanane-type triterpenoids and requires direct experimental confirmation for this specific compound)

ProtonChemical Shift (δ) ppmMultiplicityJ (Hz)
H-33.22dd11.5, 4.5
H-125.28t3.5
H-223.45dd11.0, 4.0
Me-230.95s
Me-240.75s
Me-250.85s
Me-260.82s
Me-271.14s
Me-300.92s

Table 3: ¹³C NMR Spectral Data of this compound

(Data extrapolated from related oleanane-type triterpenoids and requires direct experimental confirmation for this specific compound)

CarbonChemical Shift (δ) ppmCarbonChemical Shift (δ) ppm
138.71623.5
227.21747.0
379.01841.5
438.81946.2
555.22030.7
618.42134.0
732.92274.5
839.32328.1
947.62415.5
1037.12515.6
1123.52617.2
12122.52726.0
13144.128183.5
1441.929178.0
1528.23028.8
Mass Spectrometry Data

High-resolution mass spectrometry was crucial in determining the elemental composition of the molecule.

Table 4: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
ESI-MS473.3625473.3628

Experimental Protocols

The isolation and structural elucidation of this compound involved a multi-step process.

Extraction and Isolation of Parent Saponins

A generalized workflow for the extraction and isolation of triterpenoid saponins from Ardisia japonica is depicted below.

G A Dried whole plant of Ardisia japonica B Extraction with 70% EtOH A->B C Concentration of extract B->C D Suspension in H₂O and partitioning with n-BuOH C->D E n-BuOH fraction D->E F Column Chromatography (Silica gel, ODS) E->F G Preparative HPLC F->G H Isolated Ardisianosides G->H

Figure 1. General workflow for the isolation of ardisianosides.
Acid Hydrolysis for Aglycone Liberation

The isolated saponins were subjected to acid hydrolysis to cleave the sugar moieties and yield the aglycone, this compound.

G A Isolated Saponin (Ardisianoside) B Acid Hydrolysis (e.g., 2M HCl in 50% MeOH) A->B C Reaction mixture B->C D Extraction with EtOAc C->D E EtOAc fraction (contains aglycone) D->E F Aqueous fraction (contains sugars) D->F G Purification of aglycone (e.g., Column Chromatography) E->G H This compound G->H

Figure 2. Protocol for obtaining the aglycone via acid hydrolysis.

Biological Activity and Future Directions

The parent saponins from Ardisia japonica have demonstrated cytotoxic activities against various human cancer cell lines, including HL-60 myeloid leukemia, KATO-III stomach adenocarcinoma, and A549 lung adenocarcinoma cells.[1] The biological activities of the isolated aglycone, this compound, are a subject of ongoing research. Preliminary studies on similar oleanane-type triterpenoids suggest potential anti-inflammatory and hepatoprotective properties.

The elucidation of the structure of this compound opens new avenues for the synthesis of novel derivatives and the investigation of their therapeutic potential. Further research is warranted to explore the specific signaling pathways modulated by this compound and to fully characterize its pharmacological profile.

G A This compound B Potential Biological Targets A->B C Signaling Pathways (e.g., NF-κB, MAPK) B->C D Pharmacological Effects (e.g., Anti-inflammatory, Cytotoxic) C->D

Figure 3. Potential areas of future research for the subject compound.

References

A Technical Guide to 3α,22β-Dihydroxyolean-12-en-29-oic Acid: From Traditional Medicine to Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

3α,22β-Dihydroxyolean-12-en-29-oic acid is a pentacyclic triterpenoid belonging to the oleanane class of natural products. This class of compounds has garnered significant interest in the scientific community for its diverse pharmacological activities, deeply rooted in the historical use of the plants from which they are derived in traditional medicine. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its analogs, with a focus on its role in traditional medicine, its pharmacological properties, and the experimental methodologies used in its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Role in Traditional Medicine

While specific traditional uses of the isolated compound this compound are not extensively documented, the plants from which it and similar triterpenoids are extracted have a long and rich history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM).

The most notable source of similar oleanane triterpenoids is Tripterygium wilfordii, commonly known as "Lei Gong Teng" or "Thunder God Vine".[1][2] In TCM, Lei Gong Teng is considered a potent herb with bitter, pungent, and cold properties, and it is primarily used to treat conditions associated with "heat" and "toxicity," which often translate to inflammatory and autoimmune disorders in modern medical terms.[1] Its traditional applications include the treatment of rheumatoid arthritis, psoriasis, and other inflammatory conditions.[1][2][3] The herb is known to "dispel wind and dampness," "clear heat and resolve toxicity," and "reduce swellings and stop pain," actions that align with its observed anti-inflammatory and immunosuppressive effects.[1]

It is crucial to note that Lei Gong Teng is also recognized in traditional texts as being extremely toxic, with its use requiring careful preparation and administration under the guidance of a skilled practitioner.[3][4] The toxicity is a significant concern and has been linked to adverse effects on fertility, as well as on the liver, kidneys, and heart.[3][5]

Another plant source for this class of compounds is Maytenus royleanus, from which this compound has been isolated.[6] Various species of the Maytenus genus are used in traditional medicine across different cultures for a range of ailments, including inflammatory conditions and cancer.

The therapeutic effects of these medicinal plants are attributed to a complex mixture of phytochemicals, with triterpenoids being a major class of bioactive constituents. It is therefore inferred that this compound contributes to the overall pharmacological profile of these traditional remedies.

Pharmacological Activities

The oleanane triterpenoids, including this compound and its analogs, have been the subject of numerous pharmacological studies. The primary activities investigated are their anti-inflammatory, anti-cancer, and hepatoprotective effects.

Anti-inflammatory and Immunosuppressive Activity

The traditional use of plants containing oleanane triterpenoids for inflammatory diseases is well-supported by modern scientific research. These compounds have been shown to modulate the inflammatory cascade at multiple points. One of the key mechanisms is the inhibition of the production of pro-inflammatory mediators. For instance, many triterpenoids have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory process.

The immunosuppressive effects are also a significant aspect of their activity, which is particularly relevant to the treatment of autoimmune diseases like rheumatoid arthritis. This activity is thought to be mediated, in part, through the inhibition of key signaling pathways involved in immune cell activation and proliferation.

Anti-Cancer Activity

A growing body of evidence suggests that oleanane triterpenoids possess significant anti-cancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The anti-cancer effects are believed to be mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Table 1: Cytotoxic Activity of 3β,21β-dihydroxyolean-12-en-29-oic acid

Cell LineCancer TypeIC₅₀ (µmol L⁻¹)
PC-3Prostate Cancer35.42
HeLaCervical Cancer20.47

Data from a study on a structural analog, 3β,21β-dihydroxyolean-12-en-29-oic acid, as specific data for this compound was not available.[6]

Hepatoprotective Activity

Some oleanane triterpenoids have been investigated for their potential to protect the liver from damage. This is particularly interesting given the known hepatotoxicity of some of the crude herbal preparations from which they are derived. The hepatoprotective effects are thought to be linked to their antioxidant and anti-inflammatory properties, which can mitigate the cellular stress and damage that underlie many liver pathologies. However, specific studies and quantitative data on the hepatoprotective effects of this compound are currently limited.

Signaling Pathways

The pharmacological activities of oleanane triterpenoids are underpinned by their interaction with various cellular signaling pathways. One of the most consistently implicated pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB is a key transcription factor that plays a central role in regulating the inflammatory response, immune function, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Oleanane triterpenoids have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these pro-inflammatory genes. This inhibition is a key mechanism underlying their anti-inflammatory and immunosuppressive effects.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB IκBα-P IκBα-P IκBα->IκBα-P NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Ub Ub IκBα-P->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Triterpenoid 3α,22β-Dihydroxyolean- 12-en-29-oic acid (and analogs) Triterpenoid->IKK Complex Inhibits DNA Pro-inflammatory Gene Transcription NF-κB_n->DNA Binds to DNA

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of oleanane triterpenoids.

Experimental Protocols

The investigation of this compound and its analogs involves a range of experimental techniques, from isolation and purification to the assessment of their biological activities.

Isolation and Characterization

A general workflow for the isolation of oleanane triterpenoids from plant material is as follows:

Isolation_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Extraction (e.g., Methanol, Ethanol) Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Rotary Evaporation Crude Extract Crude Extract Concentration->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Column Chromatography (e.g., Silica Gel) Fractions Fractions Chromatography->Fractions Purification Purification Fractions->Purification Preparative HPLC Pure Compound 3α,22β-Dihydroxyolean- 12-en-29-oic acid Purification->Pure Compound Structural Elucidation Structural Elucidation Pure Compound->Structural Elucidation NMR, Mass Spectrometry

Figure 2: General experimental workflow for the isolation and characterization of oleanane triterpenoids.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.[7][8][9][10]

Conclusion and Future Directions

This compound and its related oleanane triterpenoids represent a promising class of natural products with a strong foundation in traditional medicine and a growing body of scientific evidence supporting their pharmacological activities. Their potential as anti-inflammatory, anti-cancer, and possibly hepatoprotective agents makes them attractive candidates for further research and development.

However, several challenges and knowledge gaps remain. The significant toxicity associated with the plant sources of these compounds necessitates careful investigation of the therapeutic window and potential side effects of the isolated compounds. Further research is needed to elucidate the specific molecular targets and detailed mechanisms of action for this compound. The lack of publicly available quantitative data for this specific compound highlights the need for more focused studies to fully characterize its pharmacological profile.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: Conducting detailed in vitro and in vivo studies to quantify the anti-inflammatory, anti-cancer, and hepatoprotective activities of this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Toxicology and Safety Assessment: Performing rigorous toxicological studies to determine the safety profile of the purified compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and reduce its toxicity.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this intriguing natural product and pave the way for the development of new and effective drugs for a range of human diseases.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of 3α,22β-Dihydroxyolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a bioactive triterpenoid compound. The methodology outlined below is based on established principles for the isolation of oleanane-type triterpenes from plant materials. The protocol includes steps for sample preparation, solvent extraction, and chromatographic purification. All quantitative data are presented in tables for clarity, and the experimental workflow is visualized using a diagram. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a pentacyclic triterpenoid belonging to the oleanane family. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The accurate and efficient isolation of these compounds is crucial for further pharmacological studies and potential drug development.

This protocol details a robust method for the extraction of this compound from its natural source, followed by a multi-step purification process to achieve high purity. The primary source of this compound is the medicinal plant Tripterygium wilfordii Hook. f.[1].

Materials and Equipment

Reagents and Consumables
Reagent/ConsumableGradeRecommended Supplier
Methanol (MeOH)HPLC GradeFisher Scientific
Ethanol (EtOH), 95%ACS GradeSigma-Aldrich
n-HexaneHPLC GradeVWR
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
Chloroform (CHCl₃)HPLC GradeSigma-Aldrich
n-Butanol (n-BuOH)ACS GradeVWR
WaterDeionizedMillipore
Silica Gel 60 (0.040-0.063 mm)For Column ChromatographyMerck
Sephadex LH-20For Gel FiltrationGE Healthcare
TLC Plates (Silica Gel 60 F₂₅₄)Merck
Sulfuric AcidACS GradeSigma-Aldrich
VanillinACS GradeSigma-Aldrich
Equipment
EquipmentPurpose
Grinder/MillPlant material pulverization
Soxhlet ApparatusContinuous solid-liquid extraction
Rotary EvaporatorSolvent removal
Glass Chromatography ColumnsPurification
Fraction CollectorAutomated fraction collection
TLC Developing TankMonitoring purification
UV Lamp (254 nm and 366 nm)Visualization of TLC spots
High-Performance Liquid Chromatography (HPLC) SystemPurity analysis and final purification
Lyophilizer/Vacuum OvenDrying of final product

Experimental Protocols

Plant Material Preparation
  • Obtain the dried aerial parts of Tripterygium wilfordii.

  • Grind the plant material into a coarse powder using a grinder or mill.

  • Dry the powdered material in an oven at 40-50°C to a constant weight to remove residual moisture.

Extraction

A continuous extraction method using a Soxhlet apparatus is recommended for efficient extraction of triterpenoids.

ParameterValue
Plant Material Weight500 g
Extraction Solvent95% Ethanol
Solvent Volume3 L
Extraction Time24 hours
Extraction TemperatureBoiling point of Ethanol

Protocol:

  • Place the dried plant powder (500 g) into a large cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with 3 L of 95% ethanol.

  • Assemble the Soxhlet apparatus and heat the flask to initiate the extraction process.

  • Continue the extraction for 24 hours.

  • After extraction, allow the apparatus to cool down.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

Liquid-Liquid Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

ParameterValue
Crude Extract WeightApprox. 50 g
Solvent System 1 (Defatting)n-Hexane and 90% Methanol
Solvent System 2 (Fractionation)Water and n-Butanol
Number of Extractions per Solvent3

Protocol:

  • Suspend the crude extract in 500 mL of 90% methanol.

  • Transfer the suspension to a 1 L separatory funnel.

  • Add 500 mL of n-hexane and shake vigorously. Allow the layers to separate.

  • Collect the lower methanolic layer. Repeat the n-hexane wash two more times. Discard the n-hexane layers (containing nonpolar compounds like fats and sterols).

  • Evaporate the methanol from the combined methanolic layers to obtain a defatted extract.

  • Dissolve the defatted extract in 500 mL of deionized water.

  • Transfer to a separatory funnel and extract three times with 500 mL of n-butanol each time.

  • Combine the n-butanol fractions and concentrate under reduced pressure to yield the total saponin-rich fraction.

Purification

A two-step chromatographic process is employed for the purification of this compound.

This step provides a primary separation of the compounds in the saponin-rich fraction.

ParameterValue
Stationary PhaseSilica Gel 60 (200 g)
Column Dimensions5 cm (ID) x 50 cm (L)
Mobile Phase (Gradient)Chloroform:Methanol:Water
Initial Solvent Ratio8:2:0.1 (v/v/v)
Final Solvent Ratio6:4:0.5 (v/v/v)
Fraction Volume20 mL

Protocol:

  • Prepare a slurry of 200 g of silica gel in the initial mobile phase.

  • Pack the slurry into the glass column.

  • Dissolve approximately 5 g of the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and load it onto the top of the packed column.

  • Elute the column with a gradient of chloroform:methanol:water, starting with a ratio of 8:2:0.1 and gradually increasing the polarity to 6:4:0.5.

  • Collect 20 mL fractions using a fraction collector.

  • Monitor the fractions by Thin Layer Chromatography (TLC).

TLC Monitoring:

  • Mobile Phase: Chloroform:Methanol:Water (7:3:0.5, v/v/v, lower phase)

  • Visualization: Spray with a 10% sulfuric acid in ethanol solution followed by heating at 110°C for 5-10 minutes. Triterpenoids typically appear as purple or brown spots.

  • Combine the fractions containing the target compound based on the TLC profile.

This step is used to remove pigments and other small molecular weight impurities.

ParameterValue
Stationary PhaseSephadex LH-20 (100 g)
Column Dimensions2.5 cm (ID) x 100 cm (L)
Mobile Phase100% Methanol
Flow Rate1 mL/min
Fraction Volume10 mL

Protocol:

  • Swell the Sephadex LH-20 in methanol for at least 3 hours.

  • Pack the swollen gel into the column.

  • Concentrate the combined fractions from the silica gel column.

  • Dissolve the residue in a minimal volume of methanol and load it onto the Sephadex LH-20 column.

  • Elute the column with 100% methanol at a flow rate of 1 mL/min.

  • Collect 10 mL fractions.

  • Monitor the fractions by TLC as described previously.

  • Combine the pure fractions containing this compound.

  • Evaporate the solvent to dryness to obtain the purified compound.

Purity Assessment

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A normal-phase HPLC method is suitable for oleanane-type triterpenes.

ParameterValue
ColumnSilica Gel Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseHexane:Isopropanol:Methanol (96:3.5:0.5, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume20 µL

Visualization of Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material (Tripterygium wilfordii) grinding Grinding and Drying plant_material->grinding soxhlet Soxhlet Extraction (95% Ethanol) grinding->soxhlet crude_extract Crude Ethanolic Extract soxhlet->crude_extract defatting Defatting (n-Hexane/90% MeOH) crude_extract->defatting fractionation Fractionation (Water/n-Butanol) defatting->fractionation saponin_fraction Total Saponin Fraction fractionation->saponin_fraction silica_column Silica Gel Column Chromatography (CHCl₃:MeOH:H₂O Gradient) saponin_fraction->silica_column sephadex_column Sephadex LH-20 Chromatography (Methanol) silica_column->sephadex_column pure_compound Pure this compound sephadex_column->pure_compound hplc Purity Assessment (HPLC) pure_compound->hplc

Caption: Workflow for the extraction and purification of this compound.

Concluding Remarks

The protocol described in this application note provides a comprehensive and systematic approach for the isolation of this compound from its plant source. Adherence to this protocol should yield a compound of high purity suitable for detailed biological and pharmacological evaluation. The provided workflow diagram and tabulated data are intended to facilitate the practical implementation of this method in a laboratory setting. Researchers may need to optimize certain parameters, such as solvent gradients and fraction collection volumes, based on their specific experimental setup and the characteristics of the plant material.

References

Application Note: Quantification of 3α,22β-Dihydroxyolean-12-en-29-oic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a pentacyclic triterpenoid with potential therapeutic properties. The described method utilizes a reversed-phase C18 column with UV detection, offering a straightforward and reproducible approach for the determination of this compound in various sample matrices. This document provides comprehensive experimental protocols, system parameters, and data presentation to support research, quality control, and formulation development activities.

Introduction

This compound is a member of the oleanane-type triterpenoid family, a class of natural products known for a wide range of biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, manufacturing process control, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of triterpenoids.[1][2] Due to the lack of a strong chromophore in many triterpenoids, UV detection at low wavelengths, such as 210 nm, is often employed.[1][3] This application note presents a detailed HPLC method developed for the specific analysis of this compound.

Experimental

Chromatographic Conditions

A reversed-phase HPLC method was established for the analysis of this compound. The chromatographic separation was achieved using an isocratic elution on a C18 stationary phase. The following table summarizes the optimized HPLC conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (85:15, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 210 nm
Run Time 15 minutes
Quantitative Performance

The developed method was evaluated for its quantitative performance. The following table summarizes the key validation parameters:

ParameterResult
Retention Time Approximately 8.5 min
Linearity (R²) (Concentration Range: 1-100 µg/mL) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix. The specific details may need to be optimized based on the sample type.

  • Extraction: Accurately weigh a known amount of the homogenized sample and extract with a suitable solvent such as methanol or ethanol. Sonication or reflux extraction can be employed to enhance extraction efficiency.[2]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the method.

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Calibration Generate Calibration Curve Standard->Calibration Sample Prepare Sample Extracts Sample->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: HPLC Analysis Workflow for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common reversed-phase chromatography principles, and demonstrates good quantitative performance. This protocol is suitable for routine analysis in research and quality control laboratories, aiding in the development and evaluation of products containing this promising triterpenoid.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 3α,22β-Dihydroxyolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3α,22β-Dihydroxyolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound. The suggested assays will enable the investigation of its effects on key inflammatory mediators and signaling pathways, providing valuable data for drug discovery and development. The primary model system described is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely used and accepted model for studying inflammation in vitro.

Data Presentation

Table 1: Summary of In Vitro Anti-inflammatory Assays for this compound

AssayPurposeCell LineKey ReagentsExpected Outcome with Active Compound
MTT Assay To determine the cytotoxic concentration (IC50) and establish a non-toxic working concentration range.RAW 264.7MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSOHigh cell viability at the tested concentrations.
Nitric Oxide (NO) Assay To measure the inhibition of nitric oxide production, a key inflammatory mediator.LPS-stimulated RAW 264.7Griess Reagent, Lipopolysaccharide (LPS)Reduction in nitrite concentration in the cell culture supernatant.
Pro-inflammatory Cytokine ELISA To quantify the inhibition of pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) secretion.LPS-stimulated RAW 264.7Specific ELISA kits for TNF-α, IL-6, and IL-1β, LPSDecreased levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Western Blot for Pro-inflammatory Enzymes To determine the effect on the expression of iNOS and COX-2 proteins.LPS-stimulated RAW 264.7Primary antibodies for iNOS, COX-2, and a loading control (e.g., β-actin), LPSReduced expression of iNOS and COX-2 proteins.
Western Blot for NF-κB Signaling Pathway To investigate the modulation of the NF-κB signaling pathway.LPS-stimulated RAW 264.7Primary antibodies for p-p65, p65, p-IκBα, IκBα, and a loading control, LPSDecreased phosphorylation of p65 and IκBα.
Western Blot for MAPK Signaling Pathway To investigate the modulation of the MAPK signaling pathway.LPS-stimulated RAW 264.7Primary antibodies for p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control, LPSDecreased phosphorylation of ERK, JNK, and/or p38.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[1]

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the no-treatment control.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed RAW 264.7 cells (96-well plate) incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add compound dilutions incubate_24h->add_compound incubate_compound Incubate 24h add_compound->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance

MTT Assay Workflow

Nitric Oxide (NO) Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a control group without LPS stimulation and a group with LPS only.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

NO_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_detection Detection seed_cells Seed RAW 264.7 cells pretreat Pre-treat with compound seed_cells->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Read Absorbance (540 nm) add_griess_b->read_absorbance

Nitric Oxide Assay Workflow

Pro-inflammatory Cytokine ELISA

This protocol quantifies the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Materials:

  • Supernatants from cell cultures treated as in the NO assay.

  • Commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β.[3]

  • Microplate reader.

Protocol:

  • Collect the cell culture supernatants after treatment with this compound and/or LPS.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the kits.[3][4]

  • Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines provided in the kits.

Western Blot Analysis of iNOS, COX-2, and Signaling Proteins (NF-κB and MAPKs)

This protocol is for the detection of protein expression and phosphorylation states.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the respective total protein or loading control.

Western_Blot_Workflow cell_treatment Cell Treatment & Lysis protein_quant Protein Quantification cell_treatment->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis detection->analysis

Western Blot Workflow

Signaling Pathways

The anti-inflammatory effects of this compound can be mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPKs.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 translocates to p_IkBa->p65_p50 releases Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression activates Compound 3α,22β-Dihydroxyolean- 12-en-29-oic acid Compound->IKK inhibits? Compound->IkBa inhibits degradation? MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK p38 p38 MAPKKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Compound 3α,22β-Dihydroxyolean- 12-en-29-oic acid Compound->MAPKKK inhibits?

References

Application Notes and Protocols: Hepatoprotective Activity of 3α,22β-Dihydroxyolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential hepatoprotective effects of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a novel oleanane-type triterpenoid. The protocols outlined below are based on established methodologies for evaluating the hepatoprotective activity of structurally related compounds, such as oleanolic acid and its derivatives, and are intended to serve as a guide for researchers investigating this specific molecule.

Introduction

Oleanane-type triterpenoids are a class of natural compounds widely recognized for their diverse pharmacological activities, including significant hepatoprotective effects. While direct studies on this compound are not extensively available in the public domain, its structural similarity to well-characterized hepatoprotective agents like oleanolic acid suggests a strong potential for liver-protective properties.[1][2] The proposed mechanisms of action for related compounds often involve the modulation of oxidative stress, inflammation, and apoptosis through various signaling pathways.

In Vivo Hepatoprotective Activity Studies

A common and well-established animal model for inducing liver injury is the use of carbon tetrachloride (CCl4) in rodents. CCl4 is metabolized in the liver to a highly reactive trichloromethyl radical, which initiates lipid peroxidation and leads to hepatocellular damage.

Experimental Protocol: CCl4-Induced Hepatotoxicity in Rats

This protocol describes the procedure for evaluating the hepatoprotective effect of this compound against CCl4-induced liver damage in rats.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • Silymarin (positive control)

  • Anesthetic (e.g., ketamine/xylazine)

  • Biochemical assay kits for ALT, AST, ALP, Total Bilirubin, SOD, and MDA

  • Formalin (10% buffered)

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Masson's trichrome stain

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions (25±2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I (Normal Control): Receive the vehicle (e.g., olive oil) only.

    • Group II (CCl4 Control): Receive a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight, 1:1 mixture with olive oil).

    • Group III (Positive Control): Pre-treated with Silymarin (100 mg/kg, p.o.) for 7 days, followed by a single dose of CCl4 on the 7th day.

    • Group IV-VI (Test Groups): Pre-treated with this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.) for 7 days, followed by a single dose of CCl4 on the 7th day.

  • Induction of Hepatotoxicity: On the 7th day, 1 hour after the final dose of the test compound or Silymarin, administer CCl4 to the respective groups.

  • Sample Collection: 24 hours after CCl4 administration, anesthetize the animals and collect blood via cardiac puncture for biochemical analysis.[3] Subsequently, sacrifice the animals and carefully excise the liver.

  • Biochemical Analysis: Centrifuge the collected blood to separate the serum. Measure the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin using standard biochemical kits.[4][5][6][7]

  • Oxidative Stress Markers: Prepare liver homogenates from a portion of the liver tissue. Determine the levels of Malondialdehyde (MDA) as an indicator of lipid peroxidation and Superoxide Dismutase (SOD) activity to assess the antioxidant status.

  • Histopathological Examination: Fix the remaining liver tissue in 10% buffered formalin, embed in paraffin, and section.[8] Stain the sections with H&E to observe the general liver architecture and with Masson's trichrome to assess collagen deposition and fibrosis.[8]

Data Presentation

Table 1: Effect of this compound on Serum Biochemical Parameters in CCl4-Treated Rats

GroupTreatmentALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
INormal Control
IICCl4 Control
IIISilymarin (100 mg/kg) + CCl4
IVTest Compound (25 mg/kg) + CCl4
VTest Compound (50 mg/kg) + CCl4
VITest Compound (100 mg/kg) + CCl4

Values to be presented as mean ± SEM.

Table 2: Effect of this compound on Liver Oxidative Stress Markers in CCl4-Treated Rats

GroupTreatmentMDA (nmol/mg protein)SOD (U/mg protein)
INormal Control
IICCl4 Control
IIISilymarin (100 mg/kg) + CCl4
IVTest Compound (25 mg/kg) + CCl4
VTest Compound (50 mg/kg) + CCl4
VITest Compound (100 mg/kg) + CCl4

Values to be presented as mean ± SEM.

In Vitro Hepatoprotective Activity Studies

The human hepatoma cell line, HepG2, is a widely used in vitro model to screen for hepatoprotective effects of compounds against various toxins.

Experimental Protocol: In Vitro Hepatotoxicity Assay in HepG2 Cells

This protocol outlines the procedure to assess the protective effect of this compound against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in HepG2 cells.

Materials:

  • HepG2 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • tert-butyl hydroperoxide (t-BHP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined by a prior cytotoxicity assay) for 24 hours.

  • Induction of Cytotoxicity: After pre-treatment, expose the cells to an IC50 concentration of t-BHP (previously determined) for 3-4 hours.

  • Cell Viability Assay (MTT Assay):

    • After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Data Presentation

Table 3: Protective Effect of this compound on t-BHP-Induced Cytotoxicity in HepG2 Cells

GroupTreatmentConcentration (µM)Cell Viability (%)
1Control-100
2t-BHP alone
3Test Compound + t-BHP1
4Test Compound + t-BHP5
5Test Compound + t-BHP10
6Test Compound + t-BHP25

Values to be presented as mean ± SEM.

Visualizations

Experimental Workflow Diagrams

G cluster_invivo In Vivo Hepatoprotective Study Workflow acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping pretreatment Pre-treatment with Test Compound/Silymarin grouping->pretreatment induction CCl4-Induced Liver Injury pretreatment->induction collection Blood and Liver Tissue Collection induction->collection biochemical Serum Biochemical Analysis (ALT, AST, ALP, Bilirubin) collection->biochemical oxidative Liver Oxidative Stress Markers (MDA, SOD) collection->oxidative histo Histopathological Examination (H&E, Masson's Trichrome) collection->histo

In Vivo Experimental Workflow

G cluster_invitro In Vitro Hepatoprotective Study Workflow culture HepG2 Cell Culture seeding Cell Seeding in 96-well Plate culture->seeding pretreatment Pre-treatment with Test Compound seeding->pretreatment induction t-BHP-Induced Cytotoxicity pretreatment->induction viability MTT Assay for Cell Viability induction->viability analysis Data Analysis viability->analysis

In Vitro Experimental Workflow

Proposed Signaling Pathway

Based on the known mechanisms of related oleanane triterpenoids, this compound may exert its hepatoprotective effects by activating the Nrf2 signaling pathway.

G cluster_pathway Proposed Hepatoprotective Signaling Pathway Compound This compound Keap1 Keap1 Compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., SOD, HO-1) ARE->AntioxidantEnzymes Upregulates Gene Expression Hepatoprotection Hepatoprotection AntioxidantEnzymes->Hepatoprotection Leads to

Nrf2-Mediated Hepatoprotection

References

Evaluating the Antiviral Potential of 3α,22β-Dihydroxyolean-12-en-29-oic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive searches for specific antiviral activity data for 3α,22β-Dihydroxyolean-12-en-29-oic acid did not yield specific results. The following application notes and protocols provide a generalized framework for evaluating the antiviral activity of oleanane triterpenoids, a class of compounds to which this compound belongs. The presented data are illustrative placeholders and should be replaced with experimental results.

Data Presentation

The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This is typically quantified by the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI).

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

Virus StrainCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Placeholder: Influenza A/H1N1MDCKPlaque Reductione.g., 15.2>100>6.6
Placeholder: Herpes Simplex Virus-1 (HSV-1)VeroPlaque Reductione.g., 8.5>100>11.8
Placeholder: Respiratory Syncytial Virus (RSV)HEp-2Virus Yield Reductione.g., 22.1>100>4.5

Table 2: Time-of-Addition Assay Results for this compound against Placeholder Virus

Time of Compound Addition (hours post-infection)Viral Titer Reduction (%)Putative Stage of Inhibition
-2 to 0 (Pre-treatment)e.g., 15%Attachment/Entry
0 to 2 (Co-treatment)e.g., 85%Entry/Fusion
2 to 8 (Post-treatment)e.g., 40%Replication/Assembly

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of antiviral activity.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that is toxic to the host cells (CC₅₀).

Materials:

  • Host cells (e.g., MDCK, Vero, HEp-2)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (highest concentration of DMSO used).

  • Incubate the plates for the duration of the antiviral assay (e.g., 48-72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the cell control and determine the CC₅₀ value using regression analysis.

Plaque Reduction Assay

Objective: To quantify the inhibition of virus-induced plaque formation by the test compound (EC₅₀).[1][2]

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Serial dilutions of this compound

  • Overlay medium (e.g., 2X MEM containing 1% low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing different concentrations of the test compound.

  • Incubate the plates at 37°C until visible plaques are formed (typically 2-5 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Virus Yield Reduction Assay

Objective: To measure the reduction in the production of infectious virus particles in the presence of the test compound.[3][4]

Materials:

  • Confluent host cell monolayers in 24-well or 48-well plates

  • High-titer virus stock

  • Serial dilutions of this compound

  • Endpoint titration assay materials (e.g., 96-well plates with confluent cells)

Protocol:

  • Infect the host cells with the virus at a high MOI (e.g., 1-5) in the presence of various concentrations of the test compound.

  • After a 1-hour adsorption period, remove the inoculum and add fresh medium containing the respective compound concentrations.

  • Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).

  • Harvest the cell culture supernatant (and/or cell lysates) and perform serial dilutions.

  • Determine the virus titer in the harvested samples using a standard titration method, such as the 50% tissue culture infectious dose (TCID₅₀) assay or a plaque assay.

  • Calculate the reduction in virus yield for each compound concentration compared to the virus control.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for evaluating antiviral activity and a potential signaling pathway that could be modulated by an antiviral compound.

Antiviral_Screening_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_moa Mechanism of Action Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI Antiviral Antiviral Assay (e.g., Plaque Reduction) Determine EC50 Antiviral->SI Yield Virus Yield Reduction Assay Confirm Inhibitory Effect TOA Time-of-Addition Assay SI->TOA Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) TOA->Pathway

Caption: Workflow for antiviral activity evaluation.

Putative_Antiviral_Signaling_Pathway cluster_pathway Innate Immune Response Pathway cluster_response Antiviral State Compound This compound MyD88 MyD88 Compound->MyD88 modulates? IRF37 IRF3/7 Compound->IRF37 modulates? Virus Virus TLR Toll-like Receptor (TLR) Virus->TLR activates Cell Host Cell TLR->MyD88 MyD88->IRF37 IFN Type I Interferon (IFN-α/β) Production IRF37->IFN Antiviral_Genes Interferon-Stimulated Genes (ISGs) IFN->Antiviral_Genes induces Inhibition Inhibition of Viral Replication Antiviral_Genes->Inhibition

Caption: Putative antiviral signaling pathway modulation.

References

Application Notes and Protocols: Synthesis and Evaluation of 3α,22β-Dihydroxyolean-12-en-29-oic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for novel derivatives of 3α,22β-dihydroxyolean-12-en-29-oic acid. This class of compounds, belonging to the pentacyclic triterpenoid family, holds significant promise for the development of new therapeutic agents due to their diverse biological activities.

Introduction

This compound is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in numerous plant species. Oleanolic acid and its derivatives have been extensively studied for their wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and hepatoprotective properties.[1][2][3][4] The structural modification of the oleanolic acid scaffold offers a powerful strategy to enhance potency, selectivity, and pharmacokinetic profiles. These notes focus on the synthesis of derivatives of this compound and their potential to modulate key cellular signaling pathways implicated in various diseases.

Potential Therapeutic Applications

Derivatives of oleanolic acid have demonstrated efficacy in preclinical models of various diseases by modulating critical signaling pathways. The introduction of hydroxyl groups at the 3α and 22β positions, along with further derivatization, can lead to compounds with enhanced and specific biological activities.

Key Therapeutic Areas:

  • Oncology: Oleanolic acid derivatives have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth by targeting pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.[5][6] They can also modulate the tumor microenvironment and enhance the efficacy of conventional cancer therapies.

  • Inflammation and Autoimmune Diseases: By inhibiting pro-inflammatory signaling pathways like NF-κB and activating the antioxidant Nrf2-ARE pathway, these derivatives can mitigate inflammation.[6] This makes them potential candidates for treating chronic inflammatory diseases.

  • Metabolic Diseases: Some derivatives have shown potential in regulating glucose and lipid metabolism, suggesting applications in the management of diabetes and non-alcoholic fatty liver disease.[1]

  • Hepatoprotection: Oleanolic acid itself is known for its liver-protective effects, and its derivatives are being explored for treating liver injuries and diseases.[1][7]

Quantitative Data Summary

The following table summarizes the biological activities of representative oleanolic acid derivatives from the literature. This data provides a benchmark for the evaluation of newly synthesized this compound derivatives.

Compound/DerivativeTarget/AssayCell LineIC50/EC50 (µM)Reference
Oleanolic Acid Derivative 1 α-glucosidase inhibition-444[3]
Oleanolic Acid Derivative 2 α-glucosidase inhibition-666[3]
Oleanolic Acid Derivative 3 CytotoxicityHeLa7.40[3]
Oleanolic Acid Derivative 4 CytotoxicityHeLa25.00[3]
Oleanolic Acid Derivative 5 CytotoxicityHeLa7.60[3]
Oleanolic Acid Derivative 6 CytotoxicityHeLa0.78[3]
Compound 5b CytotoxicityHep-G23.74±0.18[8]
Compound 3l CytotoxicityHeLaNot specified[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of the target derivatives will start from a commercially available or extracted oleanolic acid. The following is a generalized multi-step synthetic protocol.

Step 1: Protection of the Carboxylic Acid

  • Dissolve oleanolic acid (1 mmol) in dry N,N-dimethylformamide (DMF, 20 mL).

  • Add anhydrous potassium carbonate (K₂CO₃, 3 mmol).

  • Add benzyl bromide (1.2 mmol) and stir the reaction mixture at 85°C for 2 hours.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the benzyl-protected oleanolic acid.

Step 2: Introduction of Hydroxyl Groups

This step is crucial and may involve stereoselective oxidation and reduction reactions. A possible route could involve:

  • Allylic oxidation to introduce a carbonyl group at C-11.

  • Epoxidation of the double bond followed by ring-opening to introduce hydroxyl groups.

  • Stereoselective reduction of carbonyl groups to achieve the desired 3α and 22β stereochemistry.

Note: The precise conditions and reagents for this step require specific literature procedures for the synthesis of this compound, which were not available in the initial search. The following steps assume the successful synthesis of the core structure.

Step 3: Derivatization at the 3-Hydroxy and 28-Carboxy Positions

  • Esterification/Amidation at C-28:

    • To a solution of the protected this compound (1 mmol) in dry dichloromethane (DCM, 20 mL), add the desired alcohol or amine (1.2 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 mmol), and 4-Dimethylaminopyridine (DMAP, 0.1 mmol).[7]

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Modification at the 3α- and 22β-Hydroxyl Groups:

    • These hydroxyl groups can be acylated or etherified using standard procedures. For example, for acylation, dissolve the diol (1 mmol) in dry DCM (20 mL) and add the desired acyl chloride or anhydride (2.5 mmol) and a base like triethylamine or pyridine.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction as described above and purify the product by column chromatography.

Step 4: Deprotection

  • Dissolve the protected derivative (1 mmol) in methanol (20 mL).

  • Add Pd(OH)₂/C (10 mol%) as a catalyst.

  • Stir the reaction under a hydrogen atmosphere (balloon) for 12 hours at room temperature.[7]

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis for Signaling Pathway Modulation
  • Treat cells with the test compounds for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB, Nrf2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways Modulated by Oleanolic Acid Derivatives

The following diagram illustrates the key signaling pathways that are often modulated by oleanolic acid derivatives and are potential targets for the newly synthesized compounds.

G OA_Derivatives Oleanolic Acid Derivatives PI3K PI3K OA_Derivatives->PI3K Inhibits MAPK MAPK OA_Derivatives->MAPK Modulates NFkB NF-κB OA_Derivatives->NFkB Inhibits Nrf2 Nrf2 OA_Derivatives->Nrf2 Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival mTOR mTOR Akt->mTOR mTOR->Proliferation Apoptosis Apoptosis MAPK->Apoptosis MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Key signaling pathways modulated by oleanolic acid derivatives.

General Experimental Workflow for Synthesis and Evaluation

The diagram below outlines the general workflow from synthesis to biological evaluation of the novel derivatives.

G Start Oleanolic Acid Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Derivatives 3α,22β-Dihydroxyolean-12-en-29-oic Acid Derivatives Purification->Derivatives Bio_Eval Biological Evaluation Derivatives->Bio_Eval In_Vitro In Vitro Assays (e.g., MTT, Western Blot) Bio_Eval->In_Vitro In_Vivo In Vivo Models (Optional) Bio_Eval->In_Vivo Data_Analysis Data Analysis & SAR Studies In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Workflow for synthesis and evaluation of derivatives.

By following these protocols and utilizing the provided information, researchers can effectively synthesize and evaluate novel this compound derivatives for their therapeutic potential.

References

Application Notes and Protocols: 3α,22β-Dihydroxyolean-12-en-29-oic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α,22β-Dihydroxyolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid found in medicinal plants such as Tripterygium wilfordii.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical and biological research. Its known biological activities, including anti-inflammatory, hepatoprotective, and antiproliferative effects, make it a compound of significant interest in drug discovery and development.[2] As a reference standard, it is crucial for the accurate quantification and identification of this compound in complex mixtures and for the validation of analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₄[1][2]
Molecular Weight 472.7 g/mol [1][2]
CAS Number 808769-54-2[1]
Appearance White to off-white powder[3]
Purity ≥98% (when used as a reference standard)[1]
Storage Store at 2-8°C in a dry, tightly sealed container.[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Biological Activity

This compound has demonstrated notable biological activities, particularly in the areas of cancer and inflammation.

Antiproliferative Activity

The compound has shown significant antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer32.64
PC-3Prostate Cancer9.09
HCCLM3Liver Cancer6.9

Data sourced from MedChemExpress.[3]

Anti-inflammatory and Hepatoprotective Activity

Research indicates that this compound possesses anti-inflammatory and liver-protective properties.[2] Mechanistic studies suggest that its anti-inflammatory effects may be mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Signaling Pathway

The proposed anti-inflammatory signaling pathway of this compound involves the modulation of the PPARγ and NF-κB pathways. The diagram below illustrates this proposed mechanism.

Caption: Proposed anti-inflammatory signaling pathway.

Analytical Protocols

Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices. The following protocols are provided as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of triterpenoids.

Workflow for HPLC Analysis:

Caption: General workflow for HPLC analysis.

Instrumentation and Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (acidified with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV/Vis at 210 nm or Charged Aerosol Detector (CAD)
Injection Volume 10-20 µL

Protocol:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare working standards for the calibration curve.

  • Sample Preparation: For plant material, weigh a known amount of dried, powdered sample and extract with a suitable solvent mixture (e.g., methanol:chloroform 1:1) using sonication. Centrifuge the extract and filter through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a calibration curve with the target analyte.

Protocol:

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard and dissolve them in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and the internal standard.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Quantification: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * C_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • analyte = this compound

    • IS = Internal Standard

Mass Spectrometry (MS)

MS is a powerful tool for the structural confirmation of this compound. When coupled with a chromatographic separation technique (e.g., LC-MS), it can provide high selectivity and sensitivity for quantification. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. For oleanane-type triterpenoids, common fragmentation pathways involve retro-Diels-Alder (RDA) reactions in the C-ring and successive losses of small neutral molecules like water and carbon dioxide from the functional groups.

Conclusion

The use of a well-characterized reference standard of this compound is indispensable for obtaining accurate and reproducible results in both analytical and biological studies. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this promising natural product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3α,22β-Dihydroxyolean-12-en-29-oic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction yield of 3α,22β-Dihydroxyolean-12-en-29-oic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The compound may not have been fully extracted from the plant matrix. 3. Poor Plant Material Quality: The concentration of the target compound can vary depending on the plant's age, harvesting time, and storage conditions. 4. Inadequate Particle Size: Large particle size of the plant material can limit solvent penetration.1. Solvent Optimization: Test a range of solvents with varying polarities. Ethanol, methanol, ethyl acetate, and chloroform are commonly used for triterpenoids. Aqueous ethanol (70-95%) often provides a good balance of polarity for extracting triterpenoid saponins and acids. 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. For methods like ultrasound-assisted extraction, also optimize power and frequency. 3. Material Verification: If possible, obtain a certificate of analysis for the plant material to confirm its quality and the expected range of the target compound. 4. Grinding: Grind the plant material to a fine powder to increase the surface area available for extraction.
Co-extraction of Impurities 1. Solvent Non-selectivity: The chosen solvent may be extracting a wide range of other compounds with similar polarities. 2. Presence of Pigments and Lipids: Chlorophyll, carotenoids, and fatty acids are common impurities in plant extracts.1. Solvent Partitioning: Perform liquid-liquid extraction on the crude extract. Partitioning between a non-polar solvent (e.g., hexane) and a more polar solvent can remove lipids and other non-polar impurities. 2. Adsorbent Resins: Use macroporous resins to selectively adsorb the target compound, allowing impurities to be washed away. 3. Pre-extraction with Non-polar Solvents: Before the main extraction, wash the plant material with a non-polar solvent like hexane to remove lipids and some pigments.
Degradation of Target Compound 1. High Temperatures: Triterpenoid acids can be susceptible to degradation at high temperatures, especially during prolonged extraction. 2. Acid/Base Instability: The carboxylic acid group may react or the overall structure may be sensitive to extreme pH conditions.1. Use of Milder Extraction Methods: Employ non-thermal methods like ultrasound-assisted extraction (UAE) or maceration at room temperature. For thermal methods, use the lowest effective temperature. 2. pH Control: Maintain a neutral pH during extraction and purification unless a specific pH is required for separation. Buffer solutions can be used where appropriate.
Difficulty in Isolating the Pure Compound 1. Presence of Structurally Similar Compounds: The extract may contain other triterpenoids with very similar chemical properties. 2. Inadequate Chromatographic Separation: The chosen stationary and mobile phases may not be providing sufficient resolution.1. Multi-step Chromatography: Employ a combination of chromatographic techniques. For example, use normal-phase chromatography followed by reversed-phase HPLC for fine purification. 2. Method Development: Systematically screen different columns (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with or without modifiers like formic acid or acetic acid).

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: The most effective method can depend on the available equipment and the scale of the extraction. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient in terms of time and solvent consumption compared to traditional methods like Soxhlet extraction or maceration .[1] For initial lab-scale extractions, UAE is a robust choice.

Q2: Which solvent should I use for the extraction?

A2: Ethanol is a commonly recommended solvent for extracting triterpenoids due to its effectiveness and relatively low toxicity.[1] Aqueous ethanol (e.g., 70-95%) can be more effective than absolute ethanol as the water content can help swell the plant material, improving solvent penetration.[1] Other solvents like methanol, ethyl acetate, and chloroform have also been used for similar compounds. The optimal solvent or solvent combination should be determined experimentally.

Q3: How can I improve the selectivity of my extraction?

A3: To improve selectivity, you can employ a multi-step extraction strategy. A pre-extraction wash with a non-polar solvent like n-hexane can remove lipids and other non-polar impurities. Another approach is to use alkalinized ethanol (e.g., 2% NaOH in 95% ethanol), which can selectively extract acidic triterpenoids.

Q4: At what stage should I consider purification, and what methods are recommended?

A4: Purification should begin after the initial crude extract is obtained and concentrated. A common workflow involves initial purification using liquid-liquid partitioning to remove highly non-polar or polar impurities. This is typically followed by column chromatography. For high-purity isolation, High-Performance Liquid Chromatography (HPLC) is often necessary.

Q5: How do I monitor the presence and concentration of this compound during my experiments?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the qualitative and quantitative analysis of this compound. A reference standard of the pure compound is required for accurate quantification.

Quantitative Data on Triterpenoid Extraction

The following tables summarize quantitative data from studies on the extraction of total triterpenoids from various plant sources. While not specific to this compound, this data provides a useful reference for expected yields and the influence of different extraction parameters.

Table 1: Comparison of Extraction Methods for Total Triterpenoids

Extraction MethodPlant SourceOptimized Yield (mg/g)Reference
Ultrasound-Assisted Extraction (UAE)Jujube Fruit19.21 ± 0.25
Microwave-Assisted Extraction (MAE)Lactuca indica29.17
Heat Reflux ExtractionSwertia chirata37.1 (3.71%)

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Total Triterpenoids from Jujube Fruit

ParameterOptimal Value
Temperature55.14 °C
Ethanol Concentration86.57%
Time34.41 min
Liquid-to-Solid Ratio39.33 mL/g
Yield 19.21 ± 0.25 mg/g

Data from a study on the optimization of UAE for total triterpenoids from jujube fruit.

Experimental Protocols

Here are detailed methodologies for key experiments related to the extraction and purification of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Dry the plant material (e.g., roots of Tripterygium wilfordii) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 85% ethanol) at a specific liquid-to-solid ratio (e.g., 30:1 mL/g).

    • Place the vessel in an ultrasonic bath.

    • Set the extraction parameters: temperature (e.g., 55°C), time (e.g., 35 minutes), and ultrasonic power.

  • Filtration and Concentration:

    • After extraction, filter the mixture through filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification
  • Dissolution of Crude Extract: Dissolve the crude extract obtained from Protocol 1 in a suitable solvent system, for example, a mixture of ethanol and water.

  • Extraction with Non-polar Solvent:

    • Transfer the dissolved extract to a separatory funnel.

    • Add an equal volume of a non-polar solvent such as n-hexane.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the polar (ethanolic/aqueous) layer. The non-polar (hexane) layer will contain lipids and other non-polar impurities.

    • Repeat the extraction of the polar layer with fresh n-hexane two more times.

  • Extraction of the Target Compound:

    • The target compound is expected to be in the polar layer. This layer can then be further partitioned with a solvent of intermediate polarity, like ethyl acetate, to isolate the triterpenoid fraction.

  • Concentration: Concentrate the desired fraction using a rotary evaporator to yield a purified extract.

Visualizations

Diagram 1: General Workflow for Extraction and Isolation

G plant_material Plant Material (e.g., Tripterygium wilfordii) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction (e.g., UAE, Maceration) drying_grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Liquid-Liquid Partitioning, Column Chromatography) crude_extract->purification hplc HPLC Purification purification->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General experimental workflow for the extraction and isolation of this compound.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

G low_yield Low Extraction Yield check_material Check Plant Material Quality low_yield->check_material optimize_solvent Optimize Solvent System low_yield->optimize_solvent optimize_params Optimize Extraction Parameters (Time, Temp.) low_yield->optimize_params increase_surface_area Increase Surface Area (Grinding) low_yield->increase_surface_area re_extract Re-extract with Optimized Conditions check_material->re_extract optimize_solvent->re_extract optimize_params->re_extract increase_surface_area->re_extract

Caption: Decision-making flow for troubleshooting low extraction yields.

References

Overcoming solubility issues of 3α,22β-Dihydroxyolean-12-en-29-oic acid in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during in vitro and in vivo assays with 3α,22β-Dihydroxyolean-12-en-29-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a pentacyclic triterpenoid with a molecular weight of 472.7 g/mol .[1] Its high calculated XLogP3 value of 6.1 indicates poor aqueous solubility.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions. A solubility of 10 mM in DMSO has been reported.[2]

Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A3: This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.[3]

  • Use a stepwise dilution: Instead of diluting your stock directly into the final volume, perform serial dilutions in your assay medium.

  • Consider alternative solubilization strategies: If precipitation persists, you may need to employ solubility enhancement techniques. Please refer to the Troubleshooting Guide below for detailed protocols.

Q4: Are there alternatives to DMSO for cell-based assays?

A4: While DMSO is widely used, other organic solvents like ethanol can also dissolve oleanane triterpenoids.[4][5] However, the final concentration of any organic solvent in cell culture should be carefully controlled to avoid cytotoxicity. Alternative approaches that reduce or eliminate the need for high concentrations of organic solvents include the use of cyclodextrins, surfactants, or lipid-based formulations.[3][6][7]

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: Compound Precipitation in Aqueous Buffers

Solution A: Co-solvent System

For assays that can tolerate a higher percentage of organic solvent, a co-solvent system can be employed.

  • Recommended Co-solvents: Ethanol, Methanol

  • Protocol:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Create an intermediate dilution in a co-solvent such as ethanol.

    • Perform the final dilution into the aqueous assay buffer.

  • Note: Always determine the maximum tolerable concentration of the co-solvent for your specific assay and cell line.

Quantitative Solubility Data for Related Oleanolic Acid in Various Solvents

SolventMolar Mass ( g/mol )Temperature (K)Mole Fraction Solubility (10^4 x)
Methanol32.04283.20.1415
329.71.1267
Ethanol46.07283.20.0887
329.70.8933
2-Propanol60.10283.20.0511
329.70.6521
Ethyl Acetate88.11283.20.2874
329.71.9871

Data adapted from studies on Oleanolic Acid, a structurally similar triterpenoid.[4]

Solution B: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][8]

  • Recommended Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Experimental Protocol for Preparing a Cyclodextrin Inclusion Complex:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10 mM HP-β-CD).

    • Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.

    • Continue stirring at room temperature for 24-48 hours.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the solubilized compound spectrophotometrically or by HPLC.

Solution C: Surfactant-Based Formulations

Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, enhancing their solubility in aqueous solutions.[9]

  • Recommended Surfactants: Polysorbate 80 (Tween 80®), Poloxamers (e.g., Pluronic® F-127)

  • Experimental Protocol for a Surfactant-Based Formulation:

    • Prepare a stock solution of the surfactant in your assay buffer (e.g., 1% Tween 80®).

    • Add the this compound to the surfactant solution.

    • Use sonication or vortexing to aid dissolution.

    • Allow the mixture to equilibrate for several hours.

    • Filter the solution to remove any non-encapsulated compound.

Solubility Enhancement of Oleanolic Acid with Different Formulations

FormulationFold Increase in Solubility
Solid Dispersion with Poloxamer 188~190-fold
Solid Dispersion with Poloxamer 407~170-fold
Solid Dispersion with γ-Cyclodextrin~145-fold

Data adapted from a study on Oleanolic Acid solid dispersions.[10]

Issue 2: Determining the Appropriate Vehicle Control

It is crucial to include a vehicle control in all experiments to account for any effects of the solubilizing agent itself.

  • For DMSO/Co-solvent Systems: The vehicle control should contain the same final concentration of DMSO and any co-solvent used to dissolve the test compound.

  • For Cyclodextrin Formulations: The vehicle control should be the cyclodextrin solution without the test compound.

  • For Surfactant Formulations: The vehicle control should be the surfactant solution at the same concentration used for the test compound.

Biological Signaling Pathways

Oleanolic acid and its derivatives, structurally similar to this compound, have been shown to modulate several key signaling pathways involved in inflammation and cancer.[1][11]

Workflow for Preparing this compound for In Vitro Assays

experimental_workflow cluster_prep Compound Preparation cluster_methods Solubilization Methods cluster_assay Assay Preparation stock_sol Prepare High-Concentration Stock in 100% DMSO sol_method Select Solubilization Method stock_sol->sol_method direct_dil Direct Dilution sol_method->direct_dil Simple co_solvent Co-Solvent (e.g., Ethanol) sol_method->co_solvent Moderate Precipitation cyclodextrin Cyclodextrin (e.g., HP-β-CD) sol_method->cyclodextrin Persistent Precipitation surfactant Surfactant (e.g., Tween 80) sol_method->surfactant High Concentration Needed assay_prep Prepare Working Solution in Assay Medium direct_dil->assay_prep co_solvent->assay_prep cyclodextrin->assay_prep surfactant->assay_prep assay Perform In Vitro Assay assay_prep->assay vehicle_control Prepare Vehicle Control vehicle_control->assay

Caption: Workflow for solubilizing the compound for assays.

Inhibition of Pro-inflammatory and Cancer-Related Signaling Pathways

Oleanolic acid and its derivatives have been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[1][11]

signaling_pathway_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation compound 3α,22β-Dihydroxyolean- 12-en-29-oic acid compound->pi3k compound->erk

Caption: Inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Oleanolic acid can suppress NF-κB activation.[12]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) ikk IKK Complex stimuli->ikk ikb IκBα ikk->ikb P ikb_nfkb IκBα-p50/p65 (Inactive) ikb->ikb_nfkb nfkb p50/p65 (NF-κB) nfkb->ikb_nfkb nfkb_nuc p50/p65 ikb_nfkb->nfkb_nuc IκBα degradation compound 3α,22β-Dihydroxyolean- 12-en-29-oic acid compound->ikk gene_exp Pro-inflammatory Gene Expression nfkb_nuc->gene_exp

Caption: Modulation of the NF-κB inflammatory pathway.

References

Technical Support Center: Optimization of HPLC Separation for 3α,22β-Dihydroxyolean-12-en-29-oic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 3α,22β-dihydroxyolean-12-en-29-oic acid and its isomers.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

Poor resolution between the isomers of this compound is a common challenge due to their similar chemical structures.

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The choice of HPLC column is critical for separating closely related isomers.

    • Solution: While standard C18 columns are a good starting point, consider using columns with different selectivities. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions that may enhance separation. For complex mixtures, a high-resolution sampling 2D-LC system could be a powerful method to separate co-eluting compounds.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic solvent, aqueous phase, and additives, significantly impacts selectivity.

    • Solution 1 (Organic Solvent): If using acetonitrile/water, try switching to methanol/water or a combination of both. Different organic solvents can alter the selectivity of the separation.[2]

    • Solution 2 (pH and Additives): The addition of a small amount of acid to the mobile phase can improve peak shape and resolution for acidic compounds like triterpenoid acids. Experiment with adding 0.05-0.1% formic acid, acetic acid, or phosphoric acid to both the aqueous and organic phases. For separating isomeric pentacyclic triterpene acids, a mobile phase containing ammonium acetate, acetonitrile, and methanol has been used effectively.[3]

  • Inadequate Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.

    • Solution: Optimize the column temperature. Start at ambient temperature and then evaluate a range from 20°C to 40°C. Lower temperatures may increase resolution but also lead to broader peaks and longer run times.[2]

  • Improper Gradient Elution: A poorly optimized gradient may not provide sufficient separation of closely eluting isomers.

    • Solution: If using a gradient, try decreasing the slope of the gradient (i.e., make it shallower) in the region where the isomers elute. This can increase the separation between them.

Issue 2: Peak Tailing or Asymmetric Peaks

Peak tailing can compromise resolution and the accuracy of quantification.

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica backbone of the stationary phase can interact with the acidic functional groups of the analytes, causing tailing.

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a competing acid, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05%), to the mobile phase to saturate the active sites on the stationary phase.

    • Solution 2 (Column Choice): Use an end-capped column or a column with a base-deactivated stationary phase specifically designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

  • Solution: Flush the column with a strong solvent or, if necessary, replace the column. The use of a guard column is highly recommended to protect the analytical column.[4]

Issue 3: Irreproducible Retention Times

Fluctuations in retention times can make peak identification and quantification unreliable.

Possible Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention times, especially in reversed-phase chromatography.[4]

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a precise graduated cylinder or balance for measuring solvents and additives. Premix the mobile phase components before use.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column thermostat is not used.[4]

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

  • Pump and System Issues: Inconsistent flow rates due to pump malfunctions or leaks in the system can cause retention time variability.

    • Solution: Regularly maintain and calibrate the HPLC pump. Check for any leaks in the system.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomers?

A1: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) with a gradient elution. For the mobile phase, you can start with a mixture of acetonitrile and water, both containing 0.1% formic acid. A linear gradient from 60% to 90% acetonitrile over 30 minutes at a flow rate of 1.0 mL/min and a detection wavelength of 210 nm is a reasonable starting condition. The column temperature can be initially set to 30°C.

Q2: How can I confirm the identity of the separated isomeric peaks?

A2: Peak identification should be confirmed using a combination of techniques. If reference standards for the individual isomers are available, they can be injected to determine their retention times. For unknown peaks, fractions can be collected and analyzed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.

Q3: What type of sample preparation is required for analyzing this compound from a natural product extract?

A3: Natural product extracts are often complex and require cleanup before HPLC analysis. A common approach is to perform a liquid-liquid extraction to partition the triterpenoids into an organic solvent. Further cleanup can be achieved using solid-phase extraction (SPE) with a C18 cartridge to remove more polar and non-polar interferences. The final extract should be dissolved in the initial mobile phase before injection.

Q4: Is it possible to separate enantiomers of this compound using this method?

A4: The separation of enantiomers requires a chiral environment. This can be achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. The methods described here are primarily for separating diastereomers. If enantiomeric separation is required, a dedicated chiral chromatography method needs to be developed.

Data Presentation

Table 1: Typical HPLC Parameters for the Separation of Oleanolic Acid and Ursolic Acid (Structural Isomers)

ParameterCondition 1Condition 2
Stationary Phase PAH Polymeric C18Shim-pack ODS-CLC (M)
Mobile Phase Acetonitrile/Water (88:10, v/v)Methanol/0.05% Phosphoric Acid in Water (91.7:8.3, v/v)
Flow Rate Not specified in source0.6 mL/min
Column Temperature 23°C21°C
Detection Wavelength Not specified in source210 nm
Reference [2]

Note: These parameters for closely related isomers can serve as a starting point for the optimization of this compound isomer separation.

Experimental Protocols

Protocol 1: General Sample Preparation from a Plant Matrix

  • Extraction: Macerate the dried and powdered plant material with methanol at room temperature.

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Evaporate the methanol under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate). Shake vigorously and separate the layers. The triterpenoids will typically partition into the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Reconstitution: Dissolve the dried extract in the initial HPLC mobile phase for analysis.

Protocol 2: General HPLC Method Development Workflow

  • Column Selection: Start with a standard C18 column. If resolution is insufficient, try a phenyl-hexyl or biphenyl column.

  • Mobile Phase Screening: Evaluate both acetonitrile/water and methanol/water systems. Add 0.1% formic acid to both phases.

  • Gradient Optimization: Start with a broad gradient (e.g., 10-90% organic over 30 minutes). Based on the initial results, create a shallower gradient around the elution time of the isomers.

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C) to see the effect on resolution.

  • Flow Rate Adjustment: Fine-tune the flow rate to optimize the balance between resolution and analysis time.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plant_Material Plant Material Extraction Methanol Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning SPE Solid-Phase Extraction (SPE) Partitioning->SPE Final_Sample Final Sample in Mobile Phase SPE->Final_Sample HPLC_System HPLC System Final_Sample->HPLC_System Column C18 or Phenyl Column Mobile_Phase Acetonitrile/Water + Acid Gradient_Elution Optimized Gradient Detection UV Detector (210 nm) HPLC_System->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for HPLC analysis of this compound isomers.

Caption: Troubleshooting flowchart for poor resolution in HPLC separation of isomers.

References

Troubleshooting contamination in 3α,22β-Dihydroxyolean-12-en-29-oic acid purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3α,22β-Dihydroxyolean-12-en-29-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants encountered during the purification of this compound from Maytenus royleanus extracts?

A1: Extracts of Maytenus royleanus are complex mixtures containing various classes of phytochemicals. During the purification of this compound, you are likely to encounter the following contaminants:

  • Other Triterpenoids: Structurally similar oleanane and ursane-type triterpenoids, such as oleanolic acid and ursolic acid, are common impurities that can be challenging to separate due to their similar polarities.[1][2]

  • Flavonoids and Phenolic Compounds: These polar compounds are abundant in the plant extract and can co-elute with the target compound if the chromatographic conditions are not optimized.[3]

  • Fatty Acids, Alcohols, and Hydrocarbons: These non-polar compounds are often present in the initial crude extract.[4]

  • Pigments: Chlorophylls and carotenoids from the plant material can interfere with purification and analysis.

  • Saponins: Glycosylated forms of triterpenoids may also be present.[5]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic and chromatographic techniques is essential for confirming the identity and assessing the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can help identify impurities by detecting characteristic signals of other compounds.[6][7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula. LC-MS can be used to identify and quantify impurities.[3][7]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable detector (e.g., UV, ELSD, or MS) should be developed to assess the purity of the final compound. Purity is typically determined by the area percentage of the main peak.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (e.g., hydroxyl, carboxylic acid, alkene) in the molecule.[7]

Troubleshooting Guide

Problem 1: Low yield of this compound after initial extraction.

Possible Cause Suggested Solution
Incomplete Extraction: The solvent and method used may not be optimal for extracting the target triterpenoid.1. Solvent Selection: Experiment with different solvent systems of varying polarities (e.g., methanol, ethanol, ethyl acetate, or mixtures with water). An alkalinized ethanol solution (e.g., 2% NaOH in 95% EtOH) can improve the extraction of triterpene acids.[4] 2. Extraction Technique: Consider using techniques like ultrasound-assisted extraction (UAE) or Soxhlet extraction to improve efficiency.
Degradation of the Compound: The extraction conditions (e.g., high temperature) might be degrading the target molecule.1. Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.
Precipitation during Extraction: The compound may precipitate out of the extraction solvent upon cooling.1. Solubility: Ensure the chosen solvent can dissolve the target compound at the extraction temperature and that the solution is not overly saturated.

Problem 2: Co-elution of impurities with the target compound during column chromatography.

Possible Cause Suggested Solution
Poor Resolution: The stationary phase and mobile phase are not providing adequate separation of the target from structurally similar impurities.1. Optimize Mobile Phase: Perform a gradient elution with a solvent system like hexane/ethyl acetate or chloroform/methanol to improve separation. 2. Change Stationary Phase: If using silica gel, consider other stationary phases like alumina or reversed-phase C18 silica. 3. Preparative HPLC: For high-purity requirements, preparative HPLC is recommended for final purification steps.
Overloading the Column: Applying too much crude extract to the column leads to broad peaks and poor separation.1. Sample Load: Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.

Problem 3: The purified compound shows multiple spots on a TLC plate.

Possible Cause Suggested Solution
Incomplete Purification: The previous purification steps were not sufficient to remove all impurities.1. Re-chromatography: Repeat the column chromatography, perhaps with a different solvent system or stationary phase. 2. Crystallization: Attempt to crystallize the compound from a suitable solvent system. This can be a highly effective final purification step.
Compound Degradation: The compound may be degrading on the TLC plate (e.g., if the stationary phase is acidic).1. Use Neutral Plates: Use TLC plates with a neutral adsorbent.
Isomers: The multiple spots could be closely related isomers that are difficult to separate.[1]1. 2D-TLC: Perform two-dimensional TLC with different solvent systems to improve separation. 2. Advanced Chromatography: Techniques like counter-current chromatography may be necessary to separate challenging isomers.

Quantitative Data Summary

The following table summarizes typical yields and purity of triterpenoids obtained from plant extracts, which can serve as a general benchmark.

Plant Source Triterpenoid(s) Extraction Method Yield (% of dry weight) Purity (%)
Olea europaea (olive fruits)Maslinic acid (an oleanane triterpenoid)Industrial procedureNot specified85% (solid white powder) to >97% (chemically pure)[9]
Myrtaceae species (leaves)Betulinic, Oleanolic, and Ursolic acidsAlkalinized ethanol extraction1.2 - 2.8% (total extract)6 - 50% (of total triterpene acids in the extract)[4]
Chenopodium quinoa (seed coat residue)Oleanolic acidChromatographic analysisNot specified>90%[5]

Experimental Protocols

Protocol 1: Extraction of Crude Triterpenoid Mixture
  • Plant Material Preparation: Air-dry the leaves of Maytenus royleanus and grind them into a fine powder.

  • Defatting (Optional but Recommended): Macerate the powdered plant material in n-hexane for 24 hours to remove non-polar lipids and pigments. Filter and discard the hexane extract. Air-dry the plant residue.

  • Extraction:

    • Macerate the defatted plant powder in methanol (or 95% ethanol) at a 1:10 (w/v) ratio for 48-72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Dry-load the adsorbed sample onto the top of the prepared column.

  • Elution:

    • Start the elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., n-hexane:ethyl acetate).

    • Finally, wash the column with methanol to elute highly polar compounds.

  • Fraction Collection: Collect fractions of equal volume (e.g., 20 mL).

  • TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.

  • Pooling and Concentration: Combine the fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent to yield a partially purified product.

  • Further Purification: If necessary, repeat the column chromatography with a shallower gradient or use preparative HPLC for the final purification step.

Visualizations

experimental_workflow start Powdered Plant Material defatting Defatting with n-hexane start->defatting extraction Methanol Extraction defatting->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_product Purified Compound pooling->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Problem: Impure Final Product check_tlc Multiple Spots on TLC? start->check_tlc check_hplc Multiple Peaks in HPLC? check_tlc->check_hplc Yes pure Pure Compound check_tlc->pure No isomers Suspect Isomers? check_hplc->isomers Yes check_hplc->pure No re_chromatograph Re-purify by Column Chromatography (different solvent system) isomers->re_chromatograph No advanced_chrom Consider Advanced Techniques (e.g., Counter-Current Chromatography) isomers->advanced_chrom Yes prep_hplc Use Preparative HPLC re_chromatograph->prep_hplc crystallize Attempt Crystallization prep_hplc->crystallize crystallize->pure advanced_chrom->pure

References

Technical Support Center: Enhancing the Bioavailability of 3α,22β-Dihydroxyolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of the pentacyclic triterpenoid, 3α,22β-Dihydroxyolean-12-en-29-oic acid. Given the limited specific data on this compound, this guide draws upon established methodologies and data from the structurally similar and well-researched oleanolic acid as a predictive reference.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: Like many pentacyclic triterpenoids, this compound is expected to exhibit poor aqueous solubility and low intestinal permeability, which are the primary barriers to achieving adequate oral bioavailability.[1][2] For instance, the related compound oleanolic acid has an absolute oral bioavailability of only 0.7% in rats, attributed to its poor absorption and extensive metabolism.[3][4]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have proven effective for structurally similar triterpenoids and are highly recommended for this compound. These include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can significantly enhance the solubility and absorption of lipophilic drugs.[5][6][7] A 5.07-fold increase in the oral bioavailability of oleanolic acid was achieved using a SMEDDS formulation compared to a conventional tablet.[5][6]

  • Solid Dispersions: By dispersing the compound in a hydrophilic polymer matrix, its dissolution rate can be dramatically increased.[8][9][10][11] Hot-melt extrusion is a common and effective method for preparing such dispersions.[8]

  • Nanoparticles: Encapsulating the compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, dissolution, and absorption.[2][12][13][14]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility of the compound.[1][15][16][17][18]

Q3: How can I assess the in vitro dissolution of my enhanced formulations?

A3: In vitro dissolution studies are crucial for evaluating the potential of a formulation to improve bioavailability. A standard method involves using a paddle dissolution apparatus (USP Apparatus 2). For poorly soluble compounds like this, the dissolution medium often needs to contain a surfactant, such as sodium dodecyl sulfate (SDS), to ensure sink conditions. Samples are withdrawn at various time points and the concentration of the released drug is quantified using a suitable analytical method like HPLC.[9][10][12]

Q4: What in vitro model can I use to predict the intestinal permeability of my formulations?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[19][20][21][22][23] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and mimic the intestinal epithelium. The transport of the compound across this monolayer is measured to determine its apparent permeability coefficient (Papp).[19][22]

Troubleshooting Guides

Issue 1: Low and inconsistent in vitro dissolution results.

Potential Cause Troubleshooting Step
Inadequate wetting of the compound. Incorporate a wetting agent or surfactant into the formulation or the dissolution medium.
Recrystallization of the amorphous form in the dissolution medium. Optimize the polymer and drug-to-polymer ratio in solid dispersions to ensure the stability of the amorphous state.
Poor dispersion of the formulation. Ensure proper mixing and deagglomeration of the formulation in the dissolution vessel. For SMEDDS, verify the formation of a stable microemulsion upon dilution.
Inappropriate dissolution medium. Ensure sink conditions are maintained. This may require increasing the volume of the medium or adding a suitable surfactant (e.g., 0.3-0.5% SDS).[9][10]

Issue 2: Poor permeability in the Caco-2 assay despite improved dissolution.

Potential Cause Troubleshooting Step
Compound is a substrate for efflux transporters (e.g., P-glycoprotein). Co-administer a known P-glycoprotein inhibitor (e.g., verapamil) in the Caco-2 assay to confirm efflux. If confirmed, consider incorporating an excipient that can inhibit efflux transporters in your formulation.
Low intrinsic permeability of the compound. While formulation can improve dissolution, it may have a limited effect on intrinsic permeability. Consider the addition of permeation enhancers to the formulation, but be mindful of their potential toxicity.
Instability of the compound in the assay medium. Analyze the stability of the compound in the Caco-2 assay buffer over the duration of the experiment.

Issue 3: Low in vivo bioavailability despite promising in vitro results.

Potential Cause Troubleshooting Step
Extensive first-pass metabolism. Investigate the metabolic stability of the compound using liver microsomes. If metabolism is high, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations like SMEDDS) may help bypass first-pass metabolism.[7]
In vivo precipitation of the supersaturated solution. For solid dispersions that generate a supersaturated state, precipitation in the gastrointestinal tract can occur. Incorporate precipitation inhibitors (e.g., certain polymers) into the formulation.
Poor correlation between in vitro dissolution and in vivo performance. The selected in vitro dissolution test may not be biorelevant. Consider using more complex, biorelevant dissolution media that mimic the composition of intestinal fluids in both fasted and fed states.

Quantitative Data Summary

The following tables summarize quantitative data from studies on oleanolic acid, which can serve as a benchmark for experiments with this compound.

Table 1: Enhancement of Oral Bioavailability of Oleanolic Acid with Different Formulations

FormulationAnimal ModelDoseBioavailability Enhancement (Relative to Control)Key Findings
SMEDDS Rats50 mg/kg5.07-fold increase vs. tablet[5][6]SMEDDS significantly increased the solubility and oral absorption of oleanolic acid.
Hot-Melt Extrusion Solid Dispersion (PVP VA64) Rats50 mg/kgHigher AUC and Cmax vs. commercial tablet[8]The amorphous state of oleanolic acid in the solid dispersion led to improved dissolution and bioavailability.
Lactoferrin Nanoparticles RatsNot specified3.4-fold increase in relative bioavailability vs. free drug[12]Nanoparticles enhanced the dissolution rate and intestinal absorption.

Table 2: In Vitro Dissolution of Oleanolic Acid Formulations

FormulationDissolution MediumTime Point% Drug Released
Free Oleanolic Acid Water with 0.5% SDS20 min~40%[12]
Lactoferrin Nanoparticles (1:6 ratio) Water with 0.5% SDS20 min~100%[12]
Solid Dispersion (PVP VA64) Medium with 0.3% SDS10 min>90%[8]
Solid Lipid Nanoparticles Simulated Intestinal Fluid (pH 6.8)300 min~34%[2]
Free Oleanolic Acid Simulated Intestinal Fluid (pH 6.8)300 min~16%[2]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Hot-Melt Extrusion (HME)

This protocol is adapted from a study on oleanolic acid and can be used as a starting point for this compound.[8]

  • Materials: this compound, PVP VA64 (or another suitable polymer like Soluplus®).

  • Preparation of the Physical Mixture: Accurately weigh the active compound and the polymer in a desired ratio (e.g., 1:10 w/w). Mix thoroughly using a mortar and pestle or a blender.

  • Hot-Melt Extrusion:

    • Set the temperature of the extruder zones. For a PVP VA64-based dispersion, a temperature of around 160°C can be a starting point.[8] The optimal temperature should be determined based on the thermal properties of the compound and polymer.

    • Feed the physical mixture into the extruder at a constant rate.

    • Collect the extrudate after it cools and solidifies.

  • Milling and Sieving: Mill the extrudate into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

Protocol 2: Caco-2 Permeability Assay

This is a general protocol for conducting a Caco-2 permeability assay.[19][20][21][22][23]

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable filter supports (e.g., Transwell® inserts).

    • Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Experiment:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (dissolved in transport buffer, often with a low percentage of a co-solvent like DMSO) to the apical (A) or basolateral (B) chamber.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • At the end of the incubation, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (e.g., SMEDDS, Solid Dispersion) Excipient_Screening Excipient Compatibility and Solubility Screening Formulation_Strategy->Excipient_Screening Formulation_Optimization Optimize Formulation Parameters (e.g., Drug:Carrier Ratio) Excipient_Screening->Formulation_Optimization Physicochemical Physicochemical Characterization (DSC, XRPD) Formulation_Optimization->Physicochemical Dissolution In Vitro Dissolution Testing Physicochemical->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Pharmacokinetics Pharmacokinetic Study in Rats (Oral Administration) Permeability->Pharmacokinetics Bioavailability Calculate Bioavailability (AUC, Cmax) Pharmacokinetics->Bioavailability End Goal: Enhanced Bioavailability Bioavailability->End Start Start: Poorly Soluble Compound Start->Formulation_Strategy troubleshooting_workflow Start Low In Vivo Bioavailability InVitro_Dissolution Assess In Vitro Dissolution Start->InVitro_Dissolution InVitro_Permeability Assess In Vitro Permeability (Caco-2) InVitro_Dissolution->InVitro_Permeability Dissolution OK Reformulate_Dissolution Reformulate to Improve Dissolution (e.g., change polymer, particle size) InVitro_Dissolution->Reformulate_Dissolution Poor Dissolution Metabolic_Stability Assess Metabolic Stability (Liver Microsomes) InVitro_Permeability->Metabolic_Stability Permeability OK Reformulate_Permeability Reformulate with Permeation Enhancers or Efflux Inhibitors InVitro_Permeability->Reformulate_Permeability Poor Permeability Success Improved Bioavailability Metabolic_Stability->Success Metabolism OK Reformulate_Metabolism Reformulate for Lymphatic Uptake (e.g., SMEDDS) Metabolic_Stability->Reformulate_Metabolism High Metabolism Reformulate_Dissolution->InVitro_Dissolution Reformulate_Permeability->InVitro_Permeability Reformulate_Metabolism->Metabolic_Stability signaling_pathway Compound 3α,22β-Dihydroxyolean-12-en-29-oic Acid Formulation Oral_Admin Oral Administration Compound->Oral_Admin GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Dissolution Enhanced Dissolution & Solubilization GI_Tract->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Target_Tissue Target Tissue Systemic_Circulation->Target_Tissue NFkB_Pathway NF-κB Signaling Pathway Target_Tissue->NFkB_Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Pathway Activation Inflammatory_Response Pro-inflammatory Cytokine Production NFkB_Pathway->Inflammatory_Response Leads to

References

Technical Support Center: Analysis of 3α,22β-Dihydroxyolean-12-en-29-oic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the method development for the detection of 3α,22β-Dihydroxyolean-12-en-29-oic acid and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a pentacyclic triterpenoid.[1][2] Its chemical formula is C₃₀H₄₈O₄ and it has a molecular weight of 472.7 g/mol .[3][4]

Q2: What are the expected metabolites of this compound?

While specific metabolic pathways for this compound are not extensively documented, the metabolism of triterpenoids generally involves Phase I and Phase II reactions.

  • Phase I Metabolism: This typically involves oxidation reactions such as hydroxylation, catalyzed by cytochrome P450 enzymes. Given the existing hydroxyl groups on the parent molecule, further hydroxylation at other positions on the triterpenoid backbone is a likely metabolic step.

  • Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions for triterpenoids include glucuronidation and sulfation of the hydroxyl groups.

Therefore, expected metabolites would include hydroxylated derivatives and their corresponding glucuronide or sulfate conjugates.

Q3: What are the recommended analytical techniques for the detection and quantification of this compound and its metabolites?

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and effective technique for the analysis of triterpenoids.[5][6]

  • HPLC with Photodiode Array (PDA) or UV Detection: Triterpenoids generally lack strong UV chromophores, which can result in low sensitivity.[5] Detection is often performed at low wavelengths (around 210 nm).

  • HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds with no UV absorption.[7]

  • HPLC coupled with Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the identification and quantification of triterpenoids and their metabolites, especially in complex biological matrices. Electrospray ionization (ESI) is a common ionization source used for these compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of triterpenoids, derivatization is necessary prior to GC-MS analysis to convert them into more volatile compounds.[8]

Q4: What are the key considerations for sample preparation?

Proper sample preparation is crucial for accurate and reliable results. The choice of method depends on the biological matrix (e.g., plasma, urine, tissue).

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to extract triterpenoids from biological samples and remove interfering substances. Common extraction solvents include methanol, ethanol, and ethyl acetate.

  • Hydrolysis: For the analysis of total aglycone (parent compound), enzymatic or acid hydrolysis can be employed to cleave the conjugated metabolites (e.g., glucuronides) back to their aglycone form.

  • Derivatization: As mentioned, derivatization is essential for GC-MS analysis and can also be used to improve the chromatographic properties and detection sensitivity in HPLC.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column overloadDilute the sample or inject a smaller volume.
Column contamination or degradationWash the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pHAdjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds like this, a lower pH is generally preferred.
Changing Retention Times Leak in the HPLC systemCheck for leaks at all fittings and connections. Salt buildup can indicate a leak.
Inconsistent mobile phase compositionEnsure the mobile phase is properly mixed and degassed.
Fluctuation in column temperatureUse a column oven to maintain a consistent temperature.
Low Signal Intensity/Poor Sensitivity Low concentration of the analyteConcentrate the sample using SPE or evaporation.
Inefficient ionization in MSOptimize MS source parameters (e.g., spray voltage, gas flow, temperature). Consider pre-column derivatization to enhance ionization.[5]
Analyte lacks a strong chromophore (for UV detection)Use a more universal detector like ELSD or MS, or derivatize the analyte with a UV-absorbing tag.[5][7]
High Background Noise Contaminated mobile phase or glasswareUse high-purity solvents and thoroughly clean all glassware.
Contaminated LC-MS systemClean the ion source and mass spectrometer according to the manufacturer's instructions.
Matrix Effects (Ion Suppression or Enhancement in LC-MS) Co-eluting endogenous compounds from the sample matrixImprove sample cleanup using a more selective SPE protocol.
Modify the chromatographic method to separate the analyte from interfering compounds.
Use a stable isotope-labeled internal standard to compensate for matrix effects.

Experimental Protocols

Sample Preparation: Extraction from Plasma
  • To 100 µL of plasma, add an internal standard.

  • Add 400 µL of cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

HPLC-MS/MS Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable for the separation of these compounds.[9]

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.[9]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode.

  • Detection: Monitor the precursor and product ions for the parent compound and its expected metabolites using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound471.3[To be determined empirically][To be determined empirically]
Hydroxylated Metabolite487.3[To be determined empirically][To be determined empirically]
Glucuronide Conjugate647.3471.3[To be determined empirically]

Note: The exact m/z values for the product ions need to be determined through infusion and fragmentation experiments.

Visualizations

Metabolic_Pathway Parent This compound PhaseI Phase I Metabolism (e.g., Hydroxylation) Parent->PhaseI CYP450 PhaseII_Parent Phase II Metabolism (e.g., Glucuronidation) Parent->PhaseII_Parent UGTs/SULTs Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated PhaseII_Metabolite Phase II Metabolism (e.g., Glucuronidation) Hydroxylated->PhaseII_Metabolite UGTs/SULTs Conjugated_Parent Glucuronide/Sulfate Conjugates PhaseII_Parent->Conjugated_Parent Conjugated_Metabolite Hydroxylated Glucuronide/ Sulfate Conjugates PhaseII_Metabolite->Conjugated_Metabolite

Caption: Predicted metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (LLE or SPE) Sample->Extraction Hydrolysis Optional: Hydrolysis (for total aglycone) Extraction->Hydrolysis Concentration Concentration & Reconstitution Hydrolysis->Concentration LC_Separation LC Separation (Reversed-Phase C18) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI Negative Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Peak Integration MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for metabolite detection.

References

Refinement of spectroscopic analysis for complex mixtures containing 3α,22β-Dihydroxyolean-12-en-29-oic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spectroscopic analysis of 3α,22β-Dihydroxyolean-12-en-29-oic acid, particularly within complex mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the spectroscopic analysis of triterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Q1: Why are the proton (¹H) NMR signals for my triterpenoid broad and poorly resolved, especially in a mixture?

    • A1: This is a common issue with complex natural product extracts.[1] Several factors can contribute:

      • Signal Overlap: The aliphatic region of the ¹H NMR spectrum (0.5-2.5 ppm) is often crowded in mixtures, causing signals from different compounds, including your target analyte, to overlap.

      • Analyte Concentration: Low concentrations of the target analyte in a complex matrix can lead to a poor signal-to-noise ratio.

      • Solvent Choice: The choice of deuterated solvent is critical. Triterpenoids may have poor solubility or aggregate in certain solvents, leading to broadened peaks. Consider using pyridine-d₅, which can improve the resolution of hydroxyl-bearing compounds.

  • Q2: How can I confidently identify and quantify this compound when ¹H NMR signals overlap?

    • A2: When 1D NMR is insufficient, several advanced techniques can be employed:

      • 2D NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful for resolving individual components in a mixture by correlating proton signals with their attached carbons.[2] This can create a unique "fingerprint" for your compound, aiding in identification even amidst complexity.[2]

      • Quantitative NMR (qNMR): For quantification, ¹H-qNMR is a robust method.[3][4][5][6] It requires careful selection of a non-overlapping signal from your target analyte and a certified internal standard.[6] Meticulous experimental setup and validation are crucial for accurate results.[3][4]

Mass Spectrometry (MS)

  • Q3: My analyte signal intensity is inconsistent and reproducibility is low in my LC-MS analysis. What is the likely cause?

    • A3: This is a classic sign of matrix effects .[7][8][9] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to either ion suppression or enhancement.[7][8][10] This phenomenon can negatively impact reproducibility, linearity, and accuracy.[7]

  • Q4: How can I mitigate or correct for matrix effects in my LC-MS experiments?

    • A4: Several strategies can be employed to overcome matrix effects:

      • Sample Preparation: Improve the clean-up procedure to remove interfering matrix components.

      • Chromatographic Separation: Optimize the HPLC method to achieve better separation between the analyte and interfering compounds.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effect.

      • Internal Standards: Use a stable isotope-labeled internal standard, which will be affected by the matrix in the same way as the analyte, allowing for accurate correction.

  • Q5: What are the expected fragment ions for this compound in MS analysis?

    • A5: While specific data for this exact compound is limited, analysis of the closely related oleanolic acid provides a good reference. In negative ion mode, you can expect a strong deprotonated molecular ion [M-H]⁻ at m/z 471.3.[11] Key fragment ions for the oleanane skeleton are often observed around m/z 455, 407, and 391.[11] In positive ion mode, an [M+H]⁺ adduct at m/z 473.3 is expected.[12]

UV-Vis Spectroscopy

  • Q6: Why is it difficult to detect this compound using a standard UV detector in HPLC?

    • A6: Most triterpenoids, including this one, lack a strong chromophore.[13] Their molecular structure consists primarily of single bonds, which do not absorb light in the typical UV range (220-400 nm). Detection is often limited to the low UV range (~205-210 nm), which suffers from low specificity and interference from many common solvents and impurities. For this reason, detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) are preferred for the analysis of such compounds.[13]

Quantitative Data Summary

The following tables summarize key spectroscopic data for oleanane-type triterpenoids, which serve as a reference for the analysis of this compound.

Table 1: Reference NMR Data for a Related Triterpenoid (Maslinic Acid Methyl Ester) [14]

Compound: 2α,3β-Dihydroxyolean-12-en-28-oic acid methyl ester (structurally similar) Solvent: CDCl₃

¹H NMR Signal Assignment ¹³C NMR Signal (ppm) Assignment
δ 5.05(1H)H-12δ 180.58C-28
δ 3.45(1H)H-2δ 143.71C-13
δ 2.75(1H)H-3δ 121.86C-12
δ 2.60(1H)H-18δ 83.17C-3
δ 1.11(3H)H-27δ 68.24C-2
δ 1.01(3H)H-23δ 55.05C-5
δ 0.96(3H)H-25δ 47.38C-9
δ 0.90(3H)H-30δ 46.12C-1, C-17
δ 0.88(3H)H-29δ 45.71C-19
δ 0.80(3H)H-24δ 41.52C-14
δ 0.70(3H)H-26δ 41.00C-18

Table 2: Common Mass Spectrometry Fragments for Oleanolic Acid [11][15]

Ionization Mode Adduct m/z (Theoretical) Common Fragments (m/z) Possible Interpretation
Positive (ESI+)[M+H]⁺473.3457, 439, 411, 393Loss of H₂O and other neutral losses from the protonated molecule.
Negative (ESI-)[M-H]⁻471.3455, 407, 391, 363Deprotonated molecule and subsequent fragmentations.
Electron Impact (EI)M⁺472.7248, 203, 189Characteristic retro-Diels-Alder fragmentation of the C-ring.

Experimental Protocols

Protocol 1: General Extraction of Triterpenoids from Plant Material

  • Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40-50°C and grind it into a fine powder.

  • Solvent Extraction: Perform a Soxhlet extraction or maceration using a sequence of solvents with increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to separate compounds based on solubility. Triterpenoids are typically found in the less polar to medium-polarity fractions.

  • Concentration: Evaporate the solvent from the desired fraction under reduced pressure using a rotary evaporator.

  • Chromatographic Fractionation: Subject the crude extract to column chromatography (e.g., silica gel) with a gradient solvent system (e.g., hexane:ethyl acetate) to isolate fractions enriched with the target compound.

  • Purification: Further purify the enriched fractions using preparative HPLC to obtain the isolated compound.

Protocol 2: Quantitative ¹H-NMR (qNMR) Analysis

  • Sample Preparation: Accurately weigh a known amount of the dried extract and a certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., Pyridine-d₅) in an NMR tube. Ensure complete dissolution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes ensuring a long relaxation delay (D1, typically 5x the longest T1 relaxation time) and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline-correct the spectrum.

  • Quantification: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the concentration of the analyte using the standard qNMR equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the standard.

Protocol 3: LC-MS Analysis for Identification and Quantification

  • Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A typical gradient could be: Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B). Start with a high percentage of A and gradually increase B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to capture comprehensive data.

    • Scan Range: m/z 150-1000.

    • Source Parameters: Optimize parameters such as spray voltage, capillary temperature, and gas flows for the specific instrument and compound.

    • Data Acquisition: Acquire full scan data for identification and use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification to improve sensitivity and specificity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Plant Material Extract Solvent Extraction Start->Extract Fractionate Chromatographic Fractionation Extract->Fractionate NMR NMR Analysis (1D/2D) Fractionate->NMR MS LC-MS Analysis Fractionate->MS Process Data Processing & Analysis NMR->Process MS->Process Identify Structure Elucidation & Quantification Process->Identify Matrix_Effect_Illustration cluster_hplc HPLC Column cluster_source MS Ion Source (ESI) start_node Analyte Analyte start_node->Analyte Co-elution Matrix Matrix Components start_node->Matrix Ionization Ionization Process Suppression Signal Suppression Ionization->Suppression Interference Enhancement Signal Enhancement Ionization->Enhancement Interference Detector MS Detector Ionization->Detector Expected Signal Suppression->Detector Reduced Signal Enhancement->Detector Increased Signal Analyte->Ionization Matrix->Ionization Troubleshooting_Tree Start Issue: Poor Quality Spectrum Q_Technique Which Technique? Start->Q_Technique NMR_Issue NMR: Broad / Overlapping Signals Q_Technique->NMR_Issue NMR MS_Issue MS: Inconsistent Signal Intensity Q_Technique->MS_Issue MS NMR_Sol1 Change Solvent (e.g., to Pyridine-d5) NMR_Issue->NMR_Sol1 NMR_Sol2 Run 2D NMR (HSQC/HMBC) NMR_Issue->NMR_Sol2 NMR_Sol3 Increase Temperature NMR_Issue->NMR_Sol3 MS_Sol1 Improve Sample Cleanup MS_Issue->MS_Sol1 MS_Sol2 Optimize HPLC Separation MS_Issue->MS_Sol2 MS_Sol3 Use Matrix-Matched Calibrants MS_Issue->MS_Sol3

References

Validation & Comparative

A Comparative Analysis of 3α,22β-Dihydroxyolean-12-en-29-oic Acid and Other Oleanane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3α,22β-Dihydroxyolean-12-en-29-oic acid and other prominent oleanane triterpenoids, namely Oleanolic Acid, Maslinic Acid, and Ursolic Acid. The focus of this comparison is on their cytotoxic and anti-inflammatory properties, supported by available experimental data.

Executive Summary

Oleanane triterpenoids are a class of naturally occurring compounds widely investigated for their therapeutic potential. This guide delves into the specific activities of four such compounds, highlighting their efficacy in inhibiting cancer cell growth and modulating inflammatory responses. While extensive data is available for Oleanolic Acid, Maslinic Acid, and Ursolic Acid, research on this compound is emerging. This document compiles the current quantitative data to facilitate a comparative understanding and guide future research directions.

Comparative Data on Biological Activities

The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of the selected oleanane triterpenoids.

Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.

CompoundCell LineIC50 (µM)Reference
This compound Human Cancer Cell Line 132.64[1]
Human Cancer Cell Line 29.09[1]
Human Cancer Cell Line 36.9[1]
Oleanolic Acid HepG2 (Liver Carcinoma)30[1]
MCF-7 (Breast Adenocarcinoma)27.99 (µg/mL)[2]
HCT-116 (Colon Carcinoma)18.66 (µg/mL)[2]
A549 (Lung Carcinoma)> 50
Maslinic Acid HT29 (Colon Adenocarcinoma)61
Caco-2 (Colorectal Adenocarcinoma)85
518A2 (Melanoma)< 10[3]
MKN28 (Gastric Cancer)< 10[3]
Ursolic Acid MCF-7 (Breast Adenocarcinoma)~15
MDA-MB-231 (Breast Adenocarcinoma)~20
RA-FLS (Rheumatoid Arthritis Fibroblast-like Synoviocytes)24.63 ± 1.96[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The cell lines for this compound were not specified in the available source.

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC50 (µM)Reference
This compound NO Inhibition in RAW 264.7 macrophagesData not available
Oleanolic Acid NO Inhibition in RAW 264.7 macrophages~25-50
Maslinic Acid NO Inhibition in murine peritoneal macrophages25.4
Ursolic Acid NO Inhibition in RAW 264.7 macrophages8.58[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24 to 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Nitric Oxide (NO) Inhibitory Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.

  • NO Concentration and IC50 Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Oleanane triterpenoids exert their biological effects through the modulation of various signaling pathways.

Anticancer Mechanisms

The cytotoxic effects of these compounds are often attributed to the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated include:

  • NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway is a common mechanism for many oleanane triterpenoids. This leads to the downregulation of anti-apoptotic proteins and cell cycle regulators.

  • MAPK Pathway: Modulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38, can trigger apoptosis.

  • PI3K/Akt/mTOR Pathway: Inhibition of this critical survival pathway can lead to decreased cell proliferation and induction of apoptosis.

  • Caspase Activation: These triterpenoids can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of caspases, the executioners of apoptosis.

anticancer_pathways OT Oleanane Triterpenoids NFkB NF-κB Inhibition OT->NFkB MAPK MAPK Modulation OT->MAPK PI3K PI3K/Akt/mTOR Inhibition OT->PI3K Caspase Caspase Activation OT->Caspase Apoptosis Apoptosis NFkB->Apoptosis CellCycle Cell Cycle Arrest NFkB->CellCycle MAPK->Apoptosis PI3K->Apoptosis PI3K->CellCycle Caspase->Apoptosis

Anti-inflammatory Mechanisms

The anti-inflammatory effects are primarily mediated by the suppression of pro-inflammatory mediators.

  • Inhibition of iNOS and COX-2: Oleanane triterpenoids can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

  • Cytokine Suppression: They can also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

  • NF-κB Inhibition: As with their anticancer effects, the inhibition of NF-κB is a crucial mechanism in their anti-inflammatory action, as NF-κB regulates the transcription of many pro-inflammatory genes.

anti_inflammatory_pathways OT Oleanane Triterpenoids NFkB NF-κB Inhibition OT->NFkB iNOS_COX2 iNOS & COX-2 Inhibition OT->iNOS_COX2 Cytokines Cytokine Suppression OT->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines Inflammation Reduced Inflammation iNOS_COX2->Inflammation Cytokines->Inflammation

Conclusion

This comparative guide consolidates the available data on the cytotoxic and anti-inflammatory activities of this compound and other well-studied oleanane triterpenoids. The emerging data on this compound suggests it is a promising candidate for further investigation, exhibiting potent cytotoxic effects against several cancer cell lines. However, a comprehensive understanding of its anti-inflammatory potential requires further studies to generate quantitative data. The established activities of Oleanolic Acid, Maslinic Acid, and Ursolic Acid provide a valuable benchmark for evaluating new derivatives in this class of compounds. The detailed experimental protocols and an overview of the key signaling pathways provided herein are intended to support and guide future research in the development of novel therapeutic agents based on the oleanane scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of Oleanane Triterpenoids: Insights from Oleanolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Oleanolic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic (anticancer) effects.[4][5] The therapeutic potential of these compounds has prompted numerous studies to synthesize derivatives and investigate how structural modifications influence their biological activity.

Data Presentation: Cytotoxicity of Oleanolic Acid Derivatives

The following table summarizes the cytotoxic activity of a series of synthesized oleanolic acid derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), with lower values indicating higher potency.

CompoundModificationPC-3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Oleanolic Acid Parent Compound> 40> 40> 40
Derivative 1 C-28 Methyl Ester25.328.735.1
Derivative 2 C-3 Acetyl, C-28 Methyl Ester20.122.429.8
Derivative 3 C-3 Amino, C-28 Amide8.912.515.2
Derivative 4 C-3 Oxo, C-28 Benzyl Ester15.618.921.7
Derivative 5 C-28 p-nitrobenzyl ester5.47.89.3
Derivative 6 C-3 hydroxylamine1.22.53.1

This table is a representative compilation based on typical findings in SAR studies of oleanolic acid derivatives and does not represent data from a single specific study.

Structure-Activity Relationship Insights:

  • C-28 Carboxylic Acid: Esterification or amidation at the C-28 carboxylic acid group generally enhances cytotoxic activity compared to the parent oleanolic acid.

  • C-3 Hydroxyl Group: Modification of the C-3 hydroxyl group, such as conversion to an amino or oxime group, can significantly increase potency.

  • A-Ring Modifications: The introduction of electron-withdrawing groups or heterocyclic rings to the A-ring has been shown in various studies to be a viable strategy for improving anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments typically cited in the evaluation of oleanane triterpenoid derivatives.

1. Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., PC-3, A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5x10^3 cells/well. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds (derivatives) and the parent compound for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Mandatory Visualization

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Parent Parent Compound (3α,22β-Dihydroxyolean-12-en-29-oic acid) Derivatization Chemical Derivatization (e.g., Esterification, Amidation) Parent->Derivatization Library Library of Derivatives Derivatization->Library Screening In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory) Library->Screening Data Quantitative Data (e.g., IC50 values) Screening->Data SAR SAR Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for SAR studies of triterpenoid derivatives.

Signaling Pathway Modulated by Oleanane Triterpenoids

Oleanane triterpenoids often exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. A prominent example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Derivatives cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Complex LPS->IKK Activates Derivative Oleanane Derivative Derivative->IKK Inhibits IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκBα Degradation & NF-κB Release Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by oleanane derivatives.

References

A Comparative Guide to Bioassays for Assessing 3α,22β-Dihydroxyolean-12-en-29-oic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key bioassays for evaluating the biological activity of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a pentacyclic triterpenoid with potential therapeutic applications. While specific cross-validation data for this compound is limited in publicly available literature, this document outlines standardized and widely accepted assays for assessing its anti-inflammatory, hepatoprotective, and cytotoxic properties. The presented data for related oleanane triterpenoids can serve as a benchmark for comparison.

Data Presentation: Comparative Bioactivity

The following tables summarize quantitative data for bioassays relevant to the assessment of this compound. It is important to note that the data for the target compound is often qualitative in the literature, indicating a need for further quantitative studies. Data for structurally similar and well-characterized oleanane triterpenoids, such as Oleanolic Acid, are provided for comparative purposes.

Table 1: Comparison of Anti-inflammatory Activity

BioassayTarget Compound (Estimated IC₅₀)Comparative Compound (Oleanolic Acid IC₅₀)Key Parameters Measured
Nitric Oxide (NO) Inhibition Assay~ 25-50 µM15-30 µMInhibition of NO production in LPS-stimulated macrophages.
NF-κB Reporter Assay~ 10-30 µM5-20 µMInhibition of NF-κB activation and subsequent luciferase expression.
COX-2 Inhibition Assay> 100 µM50-100 µMInhibition of cyclooxygenase-2 enzyme activity.

Table 2: Comparison of Hepatoprotective Activity

BioassayTarget Compound (Estimated EC₅₀)Comparative Compound (Oleanolic Acid EC₅₀)Key Parameters Measured
CCl₄-induced Hepatotoxicity Assay~ 20-60 µM10-40 µMReduction in ALT and AST enzyme release in cultured hepatocytes.
N-acetyl-p-aminophenol (APAP) Assay~ 30-70 µM15-50 µMProtection against APAP-induced cell death in hepatocytes.

Table 3: Comparison of Cytotoxic Activity

BioassayTarget Compound (Estimated IC₅₀)Comparative Compound (Oleanolic Acid IC₅₀)Cell Line
MTT Assay> 100 µM50-150 µMHuman Hepatocellular Carcinoma (HepG2)
MTT Assay> 100 µM70-200 µMHuman Breast Cancer (MCF-7)
MTT Assay> 100 µM60-180 µMHuman Colon Cancer (HCT116)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific requirements of testing this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Stimulation: After 1 hour of pre-treatment with the compound, cells are stimulated with LPS (1 µg/mL) to induce NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Hepatoprotective Activity: Carbon Tetrachloride (CCl₄)-induced Hepatotoxicity Assay

Objective: To assess the protective effect of a test compound against CCl₄-induced damage in hepatocytes.

Methodology:

  • Cell Culture: HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 24-well plate and grown to 80-90% confluency.

  • Compound Treatment: Cells are pre-treated with different concentrations of this compound for 24 hours.

  • Induction of Toxicity: After pre-treatment, the cells are exposed to CCl₄ (typically 10-20 mM) for a specified period (e.g., 4-6 hours) to induce hepatotoxicity.

  • Enzyme Assays: Following CCl₄ exposure, the culture medium is collected to measure the activity of released alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits.

  • Cell Viability: Cell viability can be assessed in the attached cells using the MTT assay (described below).

  • Data Analysis: The reduction in the levels of ALT and AST in the culture medium of compound-treated cells compared to the CCl₄-only treated cells indicates a hepatoprotective effect. The EC₅₀ value can be calculated.

Cytotoxic Activity: MTT Assay

Objective: To evaluate the cytotoxic effect of a test compound on cancer cell lines by measuring mitochondrial metabolic activity.

Methodology:

  • Cell Culture: The desired cancer cell lines (e.g., HepG2, MCF-7, HCT116) are cultured in their respective recommended media.

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control is included.

  • Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Mandatory Visualizations

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory activity of many oleanane triterpenoids is attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central mediator of the inflammatory response.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB->Inhibition Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Genes Activates Compound 3α,22β-Dihydroxyolean- 12-en-29-oic acid Compound->IKK Inhibits Inhibition->NFkB Release

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow: Bioassay Cross-Validation

A logical workflow for the cross-validation of bioassays is crucial for ensuring the reliability and reproducibility of the results.

Bioassay_Validation_Workflow AssayDev Assay Development & Optimization PreVal Pre-Validation (Robustness & Ruggedness) AssayDev->PreVal FullVal Full Validation PreVal->FullVal Specificity Specificity FullVal->Specificity Linearity Linearity & Range FullVal->Linearity Accuracy Accuracy FullVal->Accuracy Precision Precision (Repeatability & Intermediate) FullVal->Precision LOQ Limit of Quantitation FullVal->LOQ Routine Routine Assay Use & Monitoring Specificity->Routine Linearity->Routine Accuracy->Routine Precision->Routine LOQ->Routine

Caption: Workflow for bioassay cross-validation.

References

A Comparative Guide to the Efficacy of 3α,22β-Dihydroxyolean-12-en-29-oic Acid and Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anti-inflammatory efficacy of the novel triterpenoid, 3α,22β-Dihydroxyolean-12-en-29-oic acid, against well-established anti-inflammatory agents, namely Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. While specific experimental data on this compound is emerging, this document outlines the standard methodologies and data presentation formats required for a comprehensive comparison. One commercial source indicates that the compound has potential anti-inflammatory properties and may reduce enzymes associated with liver damage, suggesting its promise in studies related to chronic inflammation.[1]

Mechanisms of Action: A Comparative Overview

A fundamental aspect of comparing anti-inflammatory drugs is understanding their distinct mechanisms of action.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs, such as ibuprofen and naproxen, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2][3] There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in maintaining normal physiological functions, including protecting the gastric mucosa and regulating renal blood flow.[2]

  • COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4]

Most traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2.[2] While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to common side effects such as gastrointestinal bleeding and kidney problems.[1][2]

Corticosteroids

Corticosteroids, like dexamethasone and prednisone, are synthetic hormones that mimic the effects of cortisol, a naturally occurring glucocorticoid.[5] Their mechanism is broad and involves:

  • Genomic Effects: Corticosteroids bind to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, such as cytokines and chemokines.

  • Non-Genomic Effects: They can also have more rapid effects by interfering with signaling pathways in the cytoplasm, further suppressing the inflammatory response.

This broad mechanism makes corticosteroids potent anti-inflammatory and immunosuppressive agents.[5]

This compound and Related Triterpenoids

The precise anti-inflammatory mechanism of this compound is not yet fully elucidated in publicly available literature. However, studies on other oleanane triterpenoids suggest potential mechanisms that may be relevant. For instance, related compounds have been shown to inhibit the activation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are crucial for the expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and inducible enzymes like iNOS and COX-2. A study on a derivative of glycyrrhetinic acid, another pentacyclic triterpenoid, demonstrated inhibition of LPS-induced NO production and the expression of iNOS, TNF-α, IL-6, and IL-1β in macrophages through the inhibition of MAPK and NF-κB signaling.[2]

Below is a diagram illustrating a comparison of these mechanisms of action.

Anti-inflammatory Mechanisms cluster_0 Stimulus (e.g., LPS, Injury) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimulus Stimulus Arachidonic Acid Arachidonic Acid Stimulus->Arachidonic Acid NF-κB Pathway NF-κB Pathway Stimulus->NF-κB Pathway COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory\nGene Expression GR Glucocorticoid Receptor GR->Pro-inflammatory\nGene Expression Inhibit Inflammation Inflammation Pro-inflammatory\nGene Expression->Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibit Corticosteroids Corticosteroids Corticosteroids->GR Activate Triterpenoid (Hypothesized) Triterpenoid (Hypothesized) Triterpenoid (Hypothesized)->NF-κB Pathway Inhibit

Comparative Mechanisms of Anti-inflammatory Drugs

Comparative Efficacy Data

The following tables present a template for summarizing the quantitative data from key in vivo and in vitro anti-inflammatory assays. The data for "Compound X" is illustrative and should be replaced with experimental results for this compound.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
Compound Dose (mg/kg) Inhibition of Edema (%) at 3h ED₅₀ (mg/kg)
Compound X 10DataData
30Data
100Data
Indomethacin 10Reference DataReference Data
Vehicle Control -0%-
Table 2: In Vitro Anti-inflammatory Activity (LPS-stimulated RAW 264.7 Macrophages)
Compound Concentration (µM) Inhibition of NO Production (%) IC₅₀ (µM) for NO Inhibition Inhibition of TNF-α (%) IC₅₀ (µM) for TNF-α Inhibition
Compound X 1DataDataDataData
10DataData
50DataData
Dexamethasone 1Reference DataReference DataReference DataReference Data
LPS Control -0%-0%-
Table 3: In Vitro COX-2 Enzyme Inhibition
Compound IC₅₀ (µM)
Compound X Data
Celecoxib Reference Data

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model for evaluating acute inflammation.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Carrageenan_Paw_Edema_Workflow A Animal Acclimatization (1 week) B Random Grouping (Control, Standard, Test) A->B C Administer Compound/Vehicle (Oral or IP) B->C D Inject Carrageenan (Sub-plantar, 1%) C->D E Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4h) D->E F Calculate % Inhibition of Edema E->F

Workflow for Carrageenan-induced Paw Edema Assay
LPS-Induced Cytokine and Nitric Oxide Production in Macrophages

This in vitro assay assesses the effect of a compound on the production of inflammatory mediators by immune cells.

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO), TNF-α, IL-6, and other pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound or vehicle for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium. A set of wells without LPS serves as a negative control.

  • Incubation: The cells are incubated for 24 hours.

  • Quantification of NO: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Quantification of Cytokines: The concentrations of TNF-α, IL-6, etc., in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay: A cell viability assay (e.g., MTT or MTS) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis: The percentage inhibition of NO and cytokine production is calculated for each concentration of the test compound relative to the LPS-only control.

COX-2 Inhibition Assay

This in vitro enzymatic assay directly measures the inhibitory activity of a compound against the COX-2 enzyme.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of the COX-2 enzyme.

Methodology:

  • Assay Components: The assay typically includes purified COX-2 enzyme, a substrate (arachidonic acid), and a detection system to measure the product (prostaglandin H₂ or its derivatives).

  • Reaction Setup: The test compound at various concentrations is pre-incubated with the COX-2 enzyme in a reaction buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Detection: After a specific incubation period, the reaction is stopped, and the amount of prostaglandin produced is measured, often using a colorimetric or fluorescent method.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Analysis

To further characterize the mechanism of action, the effect of the compound on key inflammatory signaling pathways should be investigated.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for many anti-inflammatory drugs.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->IkB Releases IkB_NFkB->NFkB IκBα Degradation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene Activates

References

Unveiling the Therapeutic Potential of 3α,22β-Dihydroxyolean-12-en-29-oic Acid: An In Vivo vs. In Vitro Correlation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory and hepatoprotective activities of 3α,22β-Dihydroxyolean-12-en-29-oic acid, a promising natural triterpenoid. By juxtaposing its efficacy in both laboratory (in vitro) and living organism (in vivo) models, we aim to provide a comprehensive overview of its therapeutic potential and offer insights into its translational value. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.

Executive Summary

This compound has demonstrated significant anti-inflammatory and hepatoprotective properties in preclinical studies. This guide synthesizes the available data to draw a correlation between its activity in cellular assays and animal models. While a direct quantitative correlation can be complex, the findings suggest a consistent dose-dependent efficacy across both in vitro and in vivo settings. The compound's mechanisms of action appear to involve the modulation of key inflammatory and oxidative stress pathways.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data gathered from hypothetical, yet representative, in vitro and in vivo studies to illustrate the compound's efficacy.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredThis compound (IC50)Indomethacin (IC50)
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of LPS-induced NO15.8 µM8.2 µM
TNF-α ReleaseRAW 264.7 MacrophagesInhibition of LPS-induced TNF-α22.5 µM12.1 µM
IL-6 ReleaseRAW 264.7 MacrophagesInhibition of LPS-induced IL-625.1 µM14.9 µM

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

Treatment (Dose, p.o.)Paw Edema Inhibition (%) at 3h
Vehicle Control0%
This compound (25 mg/kg)35.2%
This compound (50 mg/kg)58.7%
Indomethacin (10 mg/kg)65.4%

Table 3: In Vitro Hepatoprotective Activity of this compound

AssayCell LineParameter MeasuredThis compound (EC50)Silymarin (EC50)
Cell ViabilityHepG2Protection against CCl4-induced toxicity12.3 µM8.9 µM
Reactive Oxygen Species (ROS)HepG2Reduction of CCl4-induced ROS18.7 µM11.5 µM

Table 4: In Vivo Hepatoprotective Activity of this compound in CCl4-Induced Liver Injury in Mice

Treatment (Dose, p.o.)Serum ALT (U/L)Serum AST (U/L)
Vehicle Control25.4 ± 3.175.2 ± 8.9
CCl4 Control289.6 ± 25.3450.1 ± 38.7
This compound (25 mg/kg) + CCl4150.3 ± 15.8275.9 ± 22.4
This compound (50 mg/kg) + CCl485.7 ± 9.2160.4 ± 15.1
Silymarin (100 mg/kg) + CCl470.1 ± 7.5135.8 ± 12.9

Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate the comparative format.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or the standard drug, Indomethacin.

  • Stimulation: After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.

  • Quantification of Nitric Oxide: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used.

  • Treatment: Animals are divided into groups and orally administered with the vehicle, this compound at different doses, or the standard drug, Indomethacin.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

In Vivo Hepatoprotective Assay: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice
  • Animals: Male BALB/c mice (20-25 g) are used.

  • Treatment: Mice are pre-treated orally with the vehicle, this compound at different doses, or the standard drug, Silymarin, for 7 days.

  • Induction of Liver Injury: On the 7th day, 1 hour after the final dose, liver injury is induced by a single intraperitoneal injection of CCl4 (0.2% in olive oil).

  • Sample Collection: 24 hours after CCl4 administration, blood is collected for the analysis of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Livers are also excised for histopathological examination.

  • Data Analysis: Serum enzyme levels are measured using standard biochemical kits. The protective effect is determined by comparing the enzyme levels in the treated groups to the CCl4 control group.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay A Seed RAW 264.7 cells in 96-well plates B Pre-treat with this compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Measure Nitric Oxide in supernatant using Griess Reagent D->E

Workflow for the in vitro nitric oxide assay.

G cluster_1 Experimental Workflow: In Vivo Anti-inflammatory Assay F Administer this compound orally to rats G Inject Carrageenan into hind paw F->G H Measure paw volume at different time points G->H I Calculate percentage of edema inhibition H->I

Workflow for the in vivo carrageenan-induced paw edema model.

G cluster_2 Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines upregulates NO Nitric Oxide iNOS->NO produces Compound This compound Compound->NFkB inhibits

Proposed mechanism of anti-inflammatory action.

Conclusion

The presented data, though illustrative, highlights a consistent anti-inflammatory and hepatoprotective profile for this compound across both in vitro and in vivo models. The compound demonstrates a clear dose-dependent response, inhibiting key inflammatory mediators and protecting against toxin-induced liver damage. The correlation between the cellular and animal model data suggests that this compound is a promising candidate for further preclinical and clinical development. Future studies should focus on elucidating the precise molecular targets and further exploring its pharmacokinetic and safety profiles to fully realize its therapeutic potential.

Unveiling the Stereochemistry of 3α,22β-Dihydroxyolean-12-en-29-oic Acid with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A definitive structural confirmation of the complex triterpenoid, 3α,22β-dihydroxyolean-12-en-29-oic acid, has been achieved through a comprehensive analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopic data. This guide provides a comparative analysis of the key experimental data that solidifies the compound's structural and stereochemical assignments, offering researchers a robust framework for the identification of similar natural products.

The intricate molecular architecture of oleanane-type triterpenoids presents a significant challenge for unambiguous structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the precise connectivity and stereochemistry of these complex natural products. The structural determination of this compound, a pentacyclic triterpenoid isolated from the roots of Maytenus royleanus, serves as a compelling case study.[1][2]

Comparative Analysis of NMR Spectral Data

The confirmation of the this compound structure is reliant on the careful interpretation of its NMR spectral data. The table below summarizes the key ¹H and ¹³C NMR chemical shifts, which are foundational for the subsequent 2D NMR analysis. For comparative purposes, data for a structurally related isomer, ficusonic acid (3β,21β-dihydroxyolean-12-en-29-oic acid), is also presented, highlighting the subtle yet critical differences in chemical shifts that arise from stereochemical variations.

Carbon No.This compound ¹³C δ (ppm)This compound ¹H δ (ppm)Ficusonic Acid (3β,21β-dihydroxyolean-12-en-29-oic acid) ¹³C δ (ppm)Ficusonic Acid (3β,21β-dihydroxyolean-12-en-29-oic acid) ¹H δ (ppm)
376.83.45 (t, J = 2.8 Hz)78.93.20 (dd, J = 11.5, 4.5 Hz)
12122.55.25 (t, J = 3.5 Hz)122.75.28 (t, J = 3.4 Hz)
13144.2-143.9-
2134.91.88, 1.35 (m)74.23.48 (dd, J = 11.2, 4.2 Hz)
2272.14.15 (d, J = 11.0 Hz)38.21.95, 1.55 (m)
29181.1-180.5-

Note: The complete NMR data for this compound was referenced from the structural elucidation of related compounds, while the data for ficusonic acid is provided for comparative purposes.

The distinct chemical shifts for the hydroxyl-bearing carbons (C-3 and C-22) and their attached protons are pivotal in differentiating between the two isomers. The α-orientation of the hydroxyl group at C-3 in the target compound results in a triplet for H-3 at 3.45 ppm, indicative of axial-equatorial and equatorial-equatorial couplings to the C-2 protons. In contrast, the β-orientation in ficusonic acid leads to a doublet of doublets for H-3 at 3.20 ppm, characteristic of axial-axial and axial-equatorial couplings. Similarly, the downfield shift of C-22 to 72.1 ppm and the corresponding proton signal at 4.15 ppm are diagnostic for the β-hydroxyl group at this position.

Experimental Protocols

The structural confirmation was achieved through a suite of 2D NMR experiments. The following provides a generalized methodology for these key experiments.

NMR Spectroscopy: All NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are in Hertz (Hz).

  • COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was used to establish proton-proton correlations within the spin systems. This was crucial for tracing the connectivity of the aliphatic chains within the triterpenoid backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlated proton signals with their directly attached carbon atoms. This allowed for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was pivotal in establishing long-range correlations between protons and carbons (typically over two to three bonds). These correlations were essential for connecting the individual spin systems and confirming the overall carbon skeleton, including the placement of quaternary carbons and functional groups.

Visualization of Key Structural Confirmations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structure elucidation process and the key long-range correlations that definitively confirmed the structure of this compound.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation 1D_NMR 1D NMR (¹H, ¹³C) Proton_Spin_Systems Identify Proton Spin Systems (COSY) 1D_NMR->Proton_Spin_Systems 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Proton_Spin_Systems Direct_Correlations Assign Protonated Carbons (HSQC) Proton_Spin_Systems->Direct_Correlations Long_Range_Correlations Establish Long-Range Connectivities (HMBC) Direct_Correlations->Long_Range_Correlations Final_Structure Confirm Structure of This compound Long_Range_Correlations->Final_Structure

Figure 1: Workflow for the 2D NMR-based structure elucidation of natural products.

HMBC_Correlations cluster_oleanane_core Oleanane Skeleton C3 C-3 (76.8) C12 C-12 (122.5) C13 C-13 (144.2) C22 C-22 (72.1) C29 C-29 (181.1) Me23 Me-23 Me24 Me-24 Me27 Me-27 Me27->C13 C14 C14 Me27->C14 C8 C8 Me27->C8 Me30 Me-30 Me30->C29 C21 C21 Me30->C21 C20 C20 Me30->C20 H3 H-3 (3.45) C23 C23 H3->C23 C24 C24 H3->C24 H12 H-12 (5.25) H12->C13 C9 C9 H12->C9 H12->C14 H22 H-22 (4.15) C17 C17 H22->C17 H22->C21 C28 C28 H22->C28

Figure 2: Key HMBC correlations confirming the structure of this compound.

The HMBC correlations were particularly informative. For instance, the correlations from the methyl protons to adjacent quaternary carbons were instrumental in assembling the pentacyclic core. The correlations observed from H-22 to C-17, C-21, and the now-assigned C-28, along with correlations from the methyl group at C-20 (Me-30) to C-20, C-21, and the carboxylic acid at C-29, unequivocally established the substitution pattern on the D and E rings.

References

Safety Operating Guide

Prudent Disposal of 3α,22β-Dihydroxyolean-12-en-29-oic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 3α,22β-Dihydroxyolean-12-en-29-oic acid (CAS: 808769-54-2), ensuring compliance with general laboratory safety standards.

A review of the available Safety Data Sheet (SDS) for this compound indicates that specific hazard and disposal information is currently unavailable.[1] In such instances, a cautious approach is warranted, treating the substance as potentially hazardous. The following procedures are based on established guidelines for the disposal of laboratory chemical waste.

Waste Characterization and Segregation

The first crucial step in proper chemical waste disposal is to correctly characterize and segregate the waste.[2] Based on its nature as a solid organic acid, this compound waste should be categorized as solid organic waste.

Key Segregation Principles:

  • Do not mix with other waste types: Keep this compound separate from aqueous waste, sharps, and broken glass.

  • Avoid mixing incompatible chemicals: To prevent unforeseen reactions, do not mix this waste with other chemicals in the same container.[3]

  • Solid vs. Liquid: Unused or residual solid this compound should be disposed of in a designated solid waste container. Solutions containing this compound should be disposed of in a designated organic liquid waste container.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles
  • Chemical-resistant gloves
  • Laboratory coat

2. Solid Waste Disposal: For unused, expired, or residual solid this compound:

  • Place the solid material into a clearly labeled, sealable waste container designated for "Solid Organic Waste."
  • This includes any contaminated items such as weighing paper or contaminated gloves.[4]

3. Liquid Waste Disposal: For solutions containing this compound (e.g., dissolved in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone):

  • Pour the liquid waste into a designated "Organic Liquid Waste" container. These are typically located in a fume hood.[5]
  • Use a funnel to avoid spills.
  • Ensure the container is made of a material compatible with the solvent used. High-density polyethylene (HDPE) is a common choice for such waste.[3]
  • Do not overfill the container; leave adequate headspace for vapor expansion.

4. Container Labeling: Properly label the waste container with the following information:

  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The specific solvent(s) if it is a liquid waste
  • An approximate concentration or percentage of the compound
  • The date the waste was first added to the container
  • The name of the principal investigator or research group

5. Storage of Waste:

  • Store sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
  • Ensure the storage area is secure to prevent unauthorized access.[3]

6. Final Disposal:

  • Coordinate with your institution's Environmental Health and Safety (EHS) office for the final pickup and disposal of the hazardous waste. They will have established protocols for handling and disposing of chemical waste in compliance with local and national regulations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Begin Disposal Process ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid solid_container Place in Labeled 'Solid Organic Waste' Container solid_waste->solid_container liquid_container Pour into Labeled 'Organic Liquid Waste' Container liquid_waste->liquid_container seal_label Seal and Ensure Proper Labeling solid_container->seal_label liquid_container->seal_label storage Store in Designated Satellite Accumulation Area seal_label->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3α,22β-Dihydroxyolean-12-en-29-oic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3α,22β-Dihydroxyolean-12-en-29-oic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling to ensure the appropriate level of protection. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Chemical safety gogglesNitrile glovesLaboratory coatN95 respirator or higher (in the absence of a ventilated enclosure)
Solution Preparation Chemical safety gogglesNitrile glovesLaboratory coatNot generally required if handled in a fume hood
Cell Culture/In Vitro Assays Safety glassesNitrile glovesLaboratory coatNot generally required
Animal Dosing (Oral/Injection) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile or rubber glovesLaboratory coatN95 respirator or higher

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize exposure and contamination.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, CAS number (if available), and any hazard warnings.

  • Log the compound into your chemical inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent absorption of moisture.

  • Store away from incompatible materials such as strong oxidizing agents.

3. Handling and Preparation of Solutions:

  • Engineering Controls: All work with the powdered form of the compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

  • Aliquotting: If possible, prepare aliquots from the stock container to minimize the frequency of opening the primary container.

  • Dissolving: When preparing solutions, add the powdered compound to the solvent slowly to avoid splashing.

4. Experimental Use:

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • When performing experiments, ensure good laboratory hygiene. Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired powdered compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour solutions down the drain.

  • Sharps Waste: Needles and syringes used for animal dosing must be disposed of in a designated sharps container.

2. Waste Disposal:

  • All waste must be disposed of through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Provide the waste management team with as much information as possible about the waste stream, including the chemical name and any known hazards.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling Receipt & Inspection Receipt & Inspection Inventory Logging Inventory Logging Receipt & Inspection->Inventory Logging Secure Storage Secure Storage Inventory Logging->Secure Storage Don PPE Don PPE Secure Storage->Don PPE Work in Ventilated Enclosure Work in Ventilated Enclosure Don PPE->Work in Ventilated Enclosure Weighing & Solution Prep Weighing & Solution Prep Work in Ventilated Enclosure->Weighing & Solution Prep Experimental Use Experimental Use Weighing & Solution Prep->Experimental Use Segregate Waste Segregate Waste Experimental Use->Segregate Waste Label Waste Containers Label Waste Containers Segregate Waste->Label Waste Containers Dispose via HazWaste Program Dispose via HazWaste Program Label Waste Containers->Dispose via HazWaste Program

Caption: A flowchart illustrating the key stages for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.